molecular formula C6H2BrClF2 B1524275 2-Bromo-1-chloro-3,5-difluorobenzene CAS No. 1020198-58-6

2-Bromo-1-chloro-3,5-difluorobenzene

Cat. No.: B1524275
CAS No.: 1020198-58-6
M. Wt: 227.43 g/mol
InChI Key: QOFBXVZPBPTCJH-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3,5-difluorobenzene is a useful research compound. Its molecular formula is C6H2BrClF2 and its molecular weight is 227.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-chloro-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-6-4(8)1-3(9)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFBXVZPBPTCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679320
Record name 2-Bromo-1-chloro-3,5-difluorobenzene
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Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020198-58-6
Record name 2-Bromo-1-chloro-3,5-difluorobenzene
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Record name 2-bromo-1-chloro-3,5-difluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-chloro-3,5-difluorobenzene is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern of four different halogens on a benzene ring provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the plausible synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The synthesis is primarily approached through a multi-step pathway involving electrophilic bromination followed by a Sandmeyer reaction, a classic and reliable method for the introduction of halogens onto an aromatic ring.[1][2][3]

Introduction

Polychlorobromofluorobenzenes are a class of compounds with significant utility in organic synthesis. The distinct reactivity of each halogen atom allows for selective functionalization, making them valuable intermediates. This compound, in particular, serves as a precursor for various bioactive molecules. Its synthesis, while not extensively documented in readily available literature, can be strategically designed by combining well-established organic reactions. This guide will focus on a logical and efficient synthetic route, providing the necessary details for its successful implementation in a laboratory setting.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 1-chloro-3,5-difluorobenzene. The overall strategy involves two key transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom to the 1-chloro-3,5-difluorobenzene ring.

  • Sandmeyer Reaction: Conversion of an amino group to a chloro or bromo group, which is a powerful tool for introducing halogens in positions that are not easily accessible through direct halogenation.[1][2][3]

The proposed multi-step synthesis is outlined below:

Synthesis of this compound cluster_0 Part 1: Synthesis of 1-Bromo-2-chloro-4,6-difluorobenzene 1-chloro-3,5-difluorobenzene 1-Chloro-3,5-difluorobenzene 2-amino-1-chloro-3,5-difluorobenzene 2-Amino-1-chloro-3,5-difluorobenzene 1-chloro-3,5-difluorobenzene->2-amino-1-chloro-3,5-difluorobenzene Nitration, then Reduction This compound This compound 2-amino-1-chloro-3,5-difluorobenzene->this compound Sandmeyer Reaction (Diazotization, then Bromination)

Figure 1: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-Amino-1-chloro-3,5-difluorobenzene

The initial step involves the introduction of an amino group to the 1-chloro-3,5-difluorobenzene ring. This is typically achieved through a two-step process of nitration followed by reduction.

Step 1a: Nitration of 1-Chloro-3,5-difluorobenzene

Causality Behind Experimental Choices:

The directing effects of the substituents on the aromatic ring are crucial in this step. Both chlorine and fluorine are ortho-, para-directing deactivators. However, the position between the two fluorine atoms is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the chlorine and para to one of the fluorine atoms. A mixture of nitric acid and sulfuric acid is the standard nitrating agent for deactivating rings, as the sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 1-chloro-3,5-difluorobenzene (1.0 eq). Cool the flask to 0 °C in an ice bath.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 1-chloro-3,5-difluoro-2-nitrobenzene, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 1b: Reduction of 1-Chloro-3,5-difluoro-2-nitrobenzene

Causality Behind Experimental Choices:

The reduction of the nitro group to an amine can be achieved using various methods. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., hydrazine, ammonium formate). This method is generally clean and provides high yields.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve the 1-chloro-3,5-difluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed. Alternatively, for transfer hydrogenation, add a hydrogen donor like ammonium formate (3-5 eq) and reflux the mixture.

  • Workup: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude 2-amino-1-chloro-3,5-difluorobenzene. The product can be purified by recrystallization or column chromatography if necessary.

Part 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amine into a variety of functional groups, including halogens.[1][2][3] It proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide ion.

Causality Behind Experimental Choices:

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for substitutions that are not possible through direct electrophilic aromatic substitution.[3] The use of copper(I) bromide is crucial as it catalyzes the decomposition of the diazonium salt and the subsequent formation of the aryl bromide.[1] The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt intermediate.

Sandmeyer Reaction cluster_1 Sandmeyer Reaction Workflow Aryl_Amine 2-Amino-1-chloro-3,5-difluorobenzene Diazonium_Salt Arenediazonium Salt Aryl_Amine->Diazonium_Salt NaNO₂, HBr (0-5 °C) Aryl_Bromide This compound Diazonium_Salt->Aryl_Bromide CuBr, HBr (Heat)

Figure 2: Workflow of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask cooled to 0-5 °C, dissolve 2-amino-1-chloro-3,5-difluorobenzene (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 1.5 eq).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • After the addition is complete, warm the reaction mixture to 50-60 °C. Nitrogen gas evolution should be observed.

    • Continue heating and stirring for 1-2 hours until the gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Chloro-3,5-difluorobenzeneC₆H₃ClF₂148.54N/A111-112
This compoundC₆H₂BrClF₂227.4385-87[4]190-200[4]

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated acids (nitric and sulfuric) are highly corrosive and should be handled with extreme care.

  • Sodium nitrite is toxic and an oxidizing agent.

  • Organic solvents are flammable. Avoid open flames and use appropriate grounding techniques.

  • Diazonium salts can be explosive when dry. They should be kept in solution and at low temperatures.

Conclusion

The synthesis of this compound, while not directly reported in a single procedure, can be reliably achieved through a well-designed, multi-step synthetic route. The key transformations, electrophilic nitration followed by reduction and a subsequent Sandmeyer reaction, are robust and well-understood organic reactions. By carefully controlling the reaction conditions and adhering to the detailed protocols provided in this guide, researchers can successfully synthesize this valuable building block for application in drug discovery and materials science.

References

physical and chemical properties of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-chloro-3,5-difluorobenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry. As a versatile intermediate, its unique substitution pattern offers a platform for the strategic development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document details its core physicochemical properties, characteristic chemical reactivity, established synthesis protocols, and critical safety information, tailored for researchers, chemists, and professionals in drug development.

Compound Identification and Structure

This compound is an organic compound featuring a benzene ring substituted with four different halogen atoms.[1] Its precise arrangement of bromine, chlorine, and fluorine atoms dictates its chemical behavior and utility as a building block in targeted synthesis.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 1020198-58-6[1][2][3]

  • Molecular Formula: C₆H₂BrClF₂[1][3]

  • Molecular Weight: 227.43 g/mol [1][2]

  • Canonical SMILES: C1=C(C=C(C(=C1F)Br)Cl)F[1][2]

  • InChI Key: QOFBXVZPBPTCJH-UHFFFAOYSA-N[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical characteristics of this compound are foundational to its handling, storage, and application in reaction chemistry. The predicted properties are summarized below.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid or crystalline solid[3]
Molecular Weight 227.43 g/mol [1][2]
Density (Predicted) 1.805 ± 0.06 g/cm³[3]
Boiling Point (Predicted) 184.0 ± 35.0 °C[3]
Melting Point ~85-87 °C[3]
Solubility Soluble in organic solvents (e.g., ethanol, acetone, ether)[3]

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for certain transformations, while the carbon-bromine and carbon-chlorine bonds serve as primary sites for nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution

The bromine and chlorine atoms are effective leaving groups and can be displaced by a variety of nucleophiles.[1] This reactivity is central to its function as an intermediate.

  • Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, which is facilitated by the electron-withdrawing fluorine substituents that stabilize the intermediate Meisenheimer complex.

  • Common Nucleophiles: Typical nucleophiles include amines, thiols, and alkoxides (e.g., sodium methoxide, potassium tert-butoxide), often employed in polar aprotic solvents like DMSO.[1] The choice of nucleophile and reaction conditions allows for the selective introduction of new functional groups.

Cross-Coupling Reactions

The carbon-bromine bond is particularly susceptible to participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.

Oxidation and Reduction

Under specific conditions, the compound can be subjected to oxidation or reduction to yield different derivatives.[1] For instance, reduction with agents like lithium aluminum hydride or sodium borohydride could potentially target the C-Br or C-Cl bonds, although selectivity can be challenging.[1]

Synthesis Methodology

The preparation of this compound is reliably achieved through a two-step process starting from 4-bromo-3,5-difluoroaniline.[1] This pathway leverages a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from 4-bromo-3,5-difluoroaniline

This protocol is based on a well-established synthetic route.[1][4]

  • Diazotization:

    • In a suitable reaction vessel, dissolve the starting material, 4-bromo-3,5-difluoroaniline, in acetonitrile at room temperature.

    • To this solution, add isoamyl nitrite dropwise while maintaining the temperature. The formation of the diazonium salt is typically rapid.

  • Halogenation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) chloride and copper(II) chloride in acetonitrile.[4]

    • Introduce the previously formed diazonium salt solution to the copper chloride mixture.[1][4] This step replaces the diazonium group with a chlorine atom.

  • Workup and Purification:

    • After the reaction is complete, the mixture is typically poured into an acidic aqueous solution (e.g., 2N HCl) and extracted with an organic solvent like diethyl ether.[4]

    • The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure.[4]

    • The resulting crude product is purified via silica gel column chromatography to yield the final this compound as a yellow oil, with a reported yield of approximately 81%.[1][4]

Applications in Research and Development

The primary application of this compound is as a key intermediate in organic synthesis.[1][3] Its polysubstituted and multifunctional nature makes it a valuable precursor for:

  • Pharmaceutical Synthesis: It is used in the synthesis of drugs and advanced pharmaceutical intermediates.[3] While direct applications are proprietary, structurally similar compounds are known to be part of the synthesis of potent therapeutics, such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[1]

  • Pesticide Manufacturing: The compound can serve as a starting material for novel heterocyclic and aromatic pesticides.[3]

  • Materials Science: It is also utilized in the preparation of specialized polymer materials and coatings.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][3]

GHS Hazard Classification[2]
  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Recommended Safety Precautions[3]
  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents.

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. If swallowed, contact a poison control center or physician.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Bromo-1-chloro-3,5-difluorobenzene (CAS No: 1020198-58-6), a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. This document delves into the core physicochemical properties, detailed spectroscopic characterization, and molecular geometry of the title compound. Leveraging both empirical data and computational modeling, this guide offers field-proven insights into the synthesis, structural analysis, and potential applications of this versatile chemical building block. All protocols are presented with a focus on reproducibility and self-validation, grounded in authoritative scientific principles.

Introduction: The Strategic Importance of Polysubstituted Halogenated Benzenes

Halogenated benzene derivatives are pivotal intermediates in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The specific placement of different halogen atoms on the aromatic scaffold imparts unique electronic and steric properties, which can be strategically exploited to modulate the bioactivity, metabolic stability, and pharmacokinetic profile of drug candidates.[2][3] this compound, with its distinct substitution pattern, offers multiple reactive sites and a unique electronic distribution, making it a valuable synthon for the construction of complex molecular architectures. This guide aims to provide a detailed exposition of its molecular structure to enable its effective utilization in research and development.

Core Molecular Data and Physicochemical Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂BrClF₂.[4][5] Its molecular weight is approximately 227.43 g/mol .[4][5]

PropertyValueSource(s)
CAS Number 1020198-58-6[4][5]
Molecular Formula C₆H₂BrClF₂[4][5]
Molecular Weight 227.43 g/mol [4][5]
Appearance Colorless to light yellow liquid or crystalline solid[6]
Boiling Point (Predicted) 184.0 ± 35.0 °C[6]
Density (Predicted) 1.805 ± 0.06 g/cm³[6]
Solubility Soluble in organic solvents such as ethanol, acetone, and ether[6]

Safety Profile: This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction. A plausible and efficient pathway starts from 4-bromo-3,5-difluoroaniline.

Proposed Synthetic Workflow

Synthesis_Workflow Start 4-Bromo-3,5-difluoroaniline Step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Step1 Step 1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Sandmeyer Reaction (CuCl, aq. HCl) Intermediate->Step2 Step 2 Product This compound Step2->Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Related Syntheses)

This protocol is adapted from established procedures for similar halogenated aromatic compounds.[7][8]

Materials:

  • 4-Bromo-3,5-difluoroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) chloride (CuCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-Bromo-3,5-difluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be clear.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Causality Behind Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst in the Sandmeyer reaction is essential for the efficient displacement of the diazonium group with a chloride ion.

Spectroscopic and Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[9][10]

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm). These signals will appear as complex multiplets due to coupling with each other and with the fluorine atoms. The proton at position 4 will likely be a triplet of doublets, while the proton at position 6 will be a doublet of doublets.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz.[10] Carbons at the ortho and meta positions to the fluorine atoms will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbons bonded to bromine and chlorine will be shifted downfield.

Predicted ¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is expected to show two signals for the two non-equivalent fluorine atoms. These signals will appear as multiplets due to coupling with the aromatic protons and potentially with each other. The chemical shifts are anticipated to be in the typical range for aryl fluorides (-100 to -130 ppm relative to CFCl₃).[9][11]

Infrared (IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present. Key expected vibrational modes include:

  • C-H stretching: Above 3000 cm⁻¹

  • C=C aromatic ring stretching: 1400-1600 cm⁻¹

  • C-F stretching: 1100-1300 cm⁻¹ (strong absorptions)

  • C-Cl stretching: 700-850 cm⁻¹

  • C-Br stretching: 500-650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the molecular ion region will exhibit a characteristic isotopic pattern.[12] The major fragmentation pathways will likely involve the loss of halogen atoms (Br or Cl) or the entire halogen substituent.

Molecular Geometry and Computational Analysis

X-ray Crystallography Insights

While a specific crystal structure for this compound is not publicly available, data from related halogenated benzenes can provide valuable insights.[13][14] The benzene ring is expected to be planar, with the C-C bond lengths intermediate between those of a single and double bond, characteristic of aromatic systems. The endocyclic bond angles are expected to be close to 120°. The exocyclic C-Halogen bond lengths will follow the trend C-F < C-Cl < C-Br.

Computational Modeling: Electrostatic Potential Map

To understand the reactivity of this molecule, a molecular electrostatic potential (MESP) map was generated using computational methods. The MESP illustrates the charge distribution and is a powerful predictor of chemical reactivity.[15]

MESP_Logic Molecule This compound (Input Geometry) Calculation Quantum Chemical Calculation (e.g., DFT with suitable basis set) Molecule->Calculation ESP Electron Density and Electrostatic Potential (ESP) Calculation Calculation->ESP MESP_Map Molecular Electrostatic Potential (MESP) Map ESP->MESP_Map Interpretation Interpretation of Reactivity MESP_Map->Interpretation

Caption: Workflow for generating and interpreting the MESP map.

The MESP map is expected to show regions of negative potential (red/yellow) localized around the electronegative fluorine atoms, indicating their propensity to act as hydrogen bond acceptors or interact with electrophiles. A region of positive potential (a "sigma-hole") is anticipated on the bromine atom, making it a potential halogen bond donor.[16] The chlorine atom will also exhibit a sigma-hole, albeit likely weaker than that of bromine. These features are crucial for understanding the non-covalent interactions that can direct molecular recognition and crystal packing.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a valuable building block for several applications:

  • Medicinal Chemistry: The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom-based substituents.[3] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase the binding affinity of a molecule to its biological target through favorable electrostatic interactions.[2]

  • Agrochemicals: Similar to its use in pharmaceuticals, this compound can serve as a precursor for novel pesticides and herbicides where the specific halogenation pattern is key to the desired biological activity.[6]

  • Materials Science: Polychlorinated and polybrominated aromatic compounds are used in the synthesis of polymers and coatings.[6] The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity.

Conclusion

This compound is a strategically important synthetic intermediate with a well-defined, albeit complex, molecular structure. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a thorough analysis of its spectroscopic and structural features, supplemented by computational insights. A clear understanding of the molecular architecture and electronic properties of this compound is paramount for its effective application in the rational design of novel pharmaceuticals, agrochemicals, and advanced materials. The self-validating protocols and in-depth analysis presented herein are intended to empower researchers to confidently utilize this versatile building block in their synthetic endeavors.

References

A Spectroscopic Guide to 2-Bromo-1-chloro-3,5-difluorobenzene: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Spectroscopic Analysis in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical process. This guide provides a comprehensive, in-depth analysis of the expected spectral data for 2-Bromo-1-chloro-3,5-difluorobenzene, a polysubstituted aromatic compound with potential applications in organic synthesis and materials science.

Molecular Structure and Predicted Spectroscopic Behavior

This compound (C₆H₂BrClF₂) is a highly substituted benzene derivative. The strategic placement of four different halogen atoms on the aromatic ring results in a unique electronic environment, which in turn dictates its characteristic spectral fingerprint. The interplay of inductive effects and resonance contributions from the bromine, chlorine, and fluorine substituents, alongside their distinct isotopic signatures and nuclear spin properties, provides a rich tapestry of data for analysis.

Predicted Key Molecular Properties[1][2]
PropertyValueSource
Molecular FormulaC₆H₂BrClF₂PubChem[1]
Molecular Weight227.43 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple in terms of the number of signals, as there are only two protons on the aromatic ring. However, the coupling patterns will be complex due to spin-spin interactions with the neighboring fluorine atoms.

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4~7.0 - 7.5Triplet of doublets (td) or complex multiplet³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-6~7.0 - 7.5Triplet of doublets (td) or complex multiplet³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz

Causality Behind Predictions: The electron-withdrawing nature of the halogen substituents will deshield the aromatic protons, shifting their resonance downfield into the ~7.0-7.5 ppm region. The two protons are in chemically distinct environments and are expected to show separate, albeit potentially overlapping, signals. The primary splitting will arise from coupling to the adjacent fluorine atoms (³J(H-F)), with smaller couplings to the other proton (⁴J(H-H)).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The presence of heavy halogens and fluorine atoms will significantly influence the chemical shifts.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (C-Cl)~130 - 135Doublet
C-2 (C-Br)~115 - 120Doublet
C-3 (C-F)~160 - 165Doublet
C-4 (C-H)~115 - 120Doublet of doublets
C-5 (C-F)~160 - 165Doublet
C-6 (C-H)~125 - 130Doublet

Causality Behind Predictions: Carbons directly bonded to fluorine (C-3 and C-5) will exhibit large chemical shifts due to the high electronegativity of fluorine and will appear as doublets due to one-bond C-F coupling. The other carbons will also show splitting due to two- and three-bond couplings to the fluorine atoms. The presence of bromine and chlorine will also influence the chemical shifts of the directly attached carbons.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.

Expected ¹⁹F NMR Data:

FluorinePredicted Chemical Shift (δ, ppm, relative to CFCl₃)Predicted Multiplicity
F-3-100 to -110Doublet of doublets or complex multiplet
F-5-100 to -110Doublet of doublets or complex multiplet

Causality Behind Predictions: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the nature and position of other substituents.[3][4] The two fluorine atoms in this compound are in different chemical environments and are expected to show distinct signals. They will exhibit coupling to the neighboring protons and potentially to each other.

Experimental Protocol for NMR Data Acquisition:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS for ¹H and ¹³C). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer for the specific sample. prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans). acq2->acq3 acq4 Acquire ¹⁹F NMR spectrum (e.g., 64 scans). acq3->acq4 proc1 Apply Fourier transformation to the raw data. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate signals and determine coupling constants. proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and can also provide information about the substitution pattern of an aromatic ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak to MediumC-H stretching (aromatic)
1600 - 1450Medium to StrongC=C stretching (aromatic ring)
1300 - 1100StrongC-F stretching
900 - 700StrongC-H out-of-plane bending
Below 700MediumC-Cl and C-Br stretching

Causality Behind Predictions: The aromatic C-H stretching vibrations will appear in their characteristic region above 3000 cm⁻¹.[5] The C=C stretching vibrations of the benzene ring will likely show multiple bands in the 1600-1450 cm⁻¹ region. The most intense absorptions are expected to be the C-F stretching bands, which are typically strong.[5] The pattern of C-H out-of-plane bending bands in the 900-700 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.[6] The C-Cl and C-Br stretching vibrations will appear at lower frequencies.

Experimental Protocol for FT-IR Data Acquisition (ATR):

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_post Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Collect a background spectrum of the empty ATR. setup1->setup2 sample1 Place a small amount of the sample directly on the ATR crystal. setup2->sample1 sample2 Apply pressure using the anvil. sample1->sample2 sample3 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). sample2->sample3 post1 Clean the ATR crystal thoroughly. sample3->post1 post2 Process the spectrum (baseline correction, peak picking). post1->post2

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrometric Data (Electron Ionization - EI):

m/zPredicted IonKey Features
226/228/230[M]⁺˙Molecular ion cluster
191/193[M - Cl]⁺Loss of a chlorine atom
147/149[M - Br]⁺Loss of a bromine atom
75[C₆H₂F₂]⁺Benzene ring with two fluorine atoms

Causality Behind Predictions: The molecular ion peak will appear as a cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1).[7][8][9] The most abundant peak in the molecular ion cluster is expected at m/z 226, corresponding to the ion containing ⁷⁹Br and ³⁵Cl. The fragmentation pattern will likely be dominated by the loss of the halogen atoms, as the C-Br and C-Cl bonds are the weakest.[10] The loss of a bromine radical will result in a peak at m/z 147/149, while the loss of a chlorine radical will lead to a peak at m/z 191/193.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI):

MS_Workflow cluster_prep_ms Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep_ms1 Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane). gc1 Inject the sample into the GC. prep_ms1->gc1 gc2 Separate the components on a suitable capillary column (e.g., DB-5). gc1->gc2 ms1 Ionize the eluting compound using electron ionization (70 eV). gc2->ms1 Transfer line ms2 Analyze the ions using a mass analyzer (e.g., quadrupole). ms1->ms2 ms3 Detect the ions. ms2->ms3

Caption: A typical workflow for sample analysis using GC-MS with electron ionization.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the underlying principles that govern the spectroscopic behavior of this complex halogenated aromatic compound, researchers can confidently approach its identification and characterization. The provided experimental protocols offer a standardized methodology for obtaining high-quality data, ensuring the reliability and reproducibility of results. This predictive framework serves as a valuable resource for scientists working in organic synthesis, drug discovery, and materials science, enabling the efficient and accurate structural elucidation of novel chemical entities.

References

safety and handling of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-chloro-3,5-difluorobenzene

Introduction: Understanding the Molecule

This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂.[1] Its unique substitution pattern makes it a valuable and versatile intermediate in modern organic synthesis, particularly within the fields of pharmaceutical and agrochemical development.[2][3] The presence of bromine, chlorine, and fluorine atoms on the benzene ring provides multiple reactive sites for various cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the construction of complex molecular architectures.[1]

However, the same reactivity and chemical properties that make this compound useful also necessitate a thorough understanding of its potential hazards. This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the safety protocols and handling procedures required to work with this compound responsibly. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Section 1: Physicochemical and Hazard Profile

A foundational aspect of safe handling is a complete understanding of the compound's physical properties and inherent hazards. This data informs every aspect of risk assessment, from storage to emergency response.

1.1: Physical and Chemical Properties

The compound is typically a colorless to light yellow liquid or crystalline solid under standard conditions.[2] Its solubility in common organic solvents like ethanol, acetone, and ether facilitates its use in a variety of reaction media.[2]

PropertyValueSource
CAS Number 1020198-58-6[4]
Molecular Formula C₆H₂BrClF₂[1][4]
Molecular Weight 227.43 g/mol [1][4]
Appearance Colorless to light yellow liquid or crystalline solid[2]
Boiling Point ~184-200 °C (Predicted/Reported)[2]
Melting Point ~85-87 °C[2]
Density ~1.81-1.86 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents (e.g., ether, methanol)[2][3]
1.2: GHS Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation and acute toxicity.[4] Understanding these classifications is not merely a regulatory formality; it is the scientific basis for all subsequent safety protocols.

Hazard ClassGHS CodeHazard StatementSource
Acute Toxicity, OralH302Harmful if swallowed[4]
Skin Corrosion/IrritationH315Causes skin irritation[4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[4][6]

These classifications mandate that the compound must be handled with appropriate engineering controls and personal protective equipment to prevent exposure via ingestion, skin contact, eye contact, or inhalation.[2]

Section 2: The Core of Safety: Risk Assessment and Mitigation

Every experimental protocol involving this compound must begin with a thorough risk assessment. The key is to move from hazard identification to risk mitigation through a combination of engineering controls, administrative procedures, and personal protective equipment.

2.1: Engineering Controls - The First Line of Defense

The most effective way to prevent exposure is to physically remove the hazard from the operator's breathing zone and prevent environmental release.

  • Chemical Fume Hood: Due to its classification for respiratory irritation (H335), all manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[4][6] This is a non-negotiable control to ensure vapors or dusts are effectively captured and exhausted.

  • Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.[7] Eyewash stations and safety showers must be located in the immediate vicinity of the workstation for rapid response in case of accidental contact.[7][8]

2.2: Personal Protective Equipment (PPE) - The Last Barrier

PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The selection of PPE must be directly correlated with the identified hazards.

Protection TypeRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, as the compound is a serious eye irritant (H319).[6][8] A face shield should be worn over goggles during procedures with a higher risk of splashing.
Hand Protection Chemically resistant gloves (Nitrile, Neoprene)To prevent skin irritation (H315), gloves are mandatory.[4][5] Nitrile or neoprene gloves provide adequate protection for incidental contact. Always check manufacturer compatibility charts and change gloves immediately if contamination is suspected.[9]
Body Protection Laboratory coat, protective apronA flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations or when there is a significant risk of splashing, a chemically impervious apron should be worn over the lab coat.[6][9]
Respiratory Protection NIOSH/MSHA-approved respiratorWhile a fume hood is the primary control, a respirator with an organic vapor cartridge may be required for emergency situations or if engineering controls fail.[8][10]

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring safety and reproducibility. The following workflows are designed to be self-validating systems for common laboratory manipulations.

3.1: Workflow for Safe Weighing and Dispensing

This diagram illustrates the critical steps and decision points for safely handling the compound from storage to use.

prep_ppe 1. Don PPE (Goggles, Face Shield, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_setup 3. Prepare Workspace (Absorbent liner, spatula, weigh boat) get_chem 4. Retrieve Chemical from Storage prep_setup->get_chem transfer 5. Transfer to Weigh Boat (Inside Fume Hood) weigh 6. Weigh Required Amount seal_source 7. Tightly Seal Source Container return_chem 8. Return Source to Storage seal_source->return_chem dispose_waste 9. Dispose of Contaminated Weigh Boat into Hazardous Waste clean_area 10. Decontaminate Workspace and Spatula remove_ppe 11. Remove PPE and Wash Hands Thoroughly

Caption: Standard workflow for weighing this compound.

3.2: Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][11] The storage location should be a designated area for hazardous chemicals, away from heat, sparks, or open flames.[2][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2][8] Reactions with strong oxidizers can be exothermic and potentially violent, releasing hazardous fumes.

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be trained on how to respond to accidental exposures and releases.

4.1: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[5] If skin irritation persists, seek medical advice.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]

4.2: Spill Response

A calm and systematic response to a chemical spill is essential to ensure safety.

cluster_major Major Spill Response cluster_minor Minor Spill Response start Spill Occurs assess Assess Situation (Size, Location, Ventilation) start->assess evacuate Evacuate Area Alert Others assess->evacuate is_major Is Spill Major (>100 mL or Uncontrolled)? evacuate->is_major major_alert Contact Emergency Services (e.g., EH&S) is_major->major_alert Yes minor_ppe Don Appropriate PPE is_major->minor_ppe No major_isolate Isolate the Area Restrict Access major_alert->major_isolate minor_contain Contain with Inert Absorbent (Sand, Vermiculite) minor_ppe->minor_contain minor_collect Collect into a Labeled Hazardous Waste Container minor_contain->minor_collect minor_decon Decontaminate Spill Area minor_collect->minor_decon

Caption: Decision tree for responding to a chemical spill.

For any spill, avoid breathing vapors and ensure adequate ventilation.[3][6] Use non-sparking tools for cleanup to prevent ignition if any flammable solvents are present.[8][11]

Section 5: Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.[13]

  • Collection: Collect waste in a clearly labeled, sealed container compatible with the chemical.[10]

  • Disposal: Disposal must be handled by a licensed hazardous waste disposal company.[10] Do not pour this chemical down the drain or dispose of it with regular trash.[13] Adherence to all local, state, and federal regulations is mandatory.[10]

Conclusion

This compound is a powerful tool for chemical synthesis. Its potential, however, can only be safely unlocked through a disciplined and informed approach to handling. By understanding its chemical properties, rigorously applying engineering controls and PPE, adhering to established protocols, and being prepared for emergencies, researchers can mitigate the risks and continue to drive innovation in science and medicine.

References

literature review on halogenated benzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Halogenated Benzene Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword

Halogenated benzene derivatives represent a cornerstone in modern organic chemistry and drug discovery. Their unique physicochemical properties, conferred by the introduction of halogen atoms onto the benzene ring, have made them indispensable scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, reactivity, and application of these versatile compounds. We will delve into the mechanistic intricacies of their formation, explore their diverse roles in medicinal chemistry, and address the critical toxicological and environmental considerations associated with their use.

The Chemistry of Halogenated Benzenes: Synthesis and Reactivity

The introduction of halogen atoms onto a benzene ring proceeds primarily through electrophilic aromatic substitution (EAS), a foundational reaction in organic chemistry.[1] The reactivity of benzene itself towards halogens is low due to its aromatic stability; therefore, a catalyst is typically required to facilitate the reaction.[2][3]

Electrophilic Halogenation: Crafting the Core Structure

The direct halogenation of benzene with chlorine or bromine necessitates the use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[3][4][5] The catalyst polarizes the halogen-halogen bond, generating a potent electrophile that can be attacked by the electron-rich benzene ring.[2][6]

Experimental Protocol: Bromination of Benzene

  • To a solution of benzene in a suitable solvent (e.g., carbon tetrachloride), add iron(III) bromide (FeBr₃).

  • Slowly add bromine (Br₂) to the mixture at room temperature. The reaction is typically exothermic and may require cooling.

  • Stir the reaction mixture until the characteristic red-brown color of bromine disappears, indicating the completion of the reaction.

  • Quench the reaction with an aqueous solution of sodium bisulfite to remove any excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purify the resulting bromobenzene by distillation.

Iodination of benzene is more challenging due to the lower reactivity of iodine.[1] Strong oxidizing agents, such as nitric acid or a mixture of hydrogen peroxide and sulfuric acid, are required to generate the iodine electrophile (I⁺).[2] N-iodosuccinimide (NIS) has also proven to be an effective iodinating agent.[2] In contrast, fluorine is extremely reactive, and its direct reaction with benzene is difficult to control, often leading to a mixture of polyfluorinated products.[2][7] Therefore, fluorinated benzenes are typically synthesized via indirect methods.[7][8]

Recent advancements in halogenation have focused on the development of more efficient and selective catalytic systems.[9] For instance, the use of N-halosuccinimides (NXS) in the presence of Brønsted or Lewis acids has emerged as a powerful method for the halogenation of aromatic compounds.[9]

Mechanism of Electrophilic Bromination of Benzene.
The Halogen's Influence: Directing Effects and Reactivity

The presence of a halogen atom on the benzene ring influences the outcome of subsequent electrophilic aromatic substitution reactions. Halogens are deactivating groups, meaning they decrease the rate of reaction compared to unsubstituted benzene.[2][10] This is due to their strong inductive electron-withdrawing effect.[10] However, they are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to the halogen.[2] This directing effect is a consequence of the halogen's ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate arenium ion when the electrophile attacks at the ortho or para position.[11]

The reactivity of halobenzenes in electrophilic substitution reactions follows the order F > Cl > Br > I, which is counterintuitive to the electronegativity trend.[11] This is because the resonance effect, which activates the ring, is strongest for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[11]

Halogenated Benzenes in Drug Discovery and Development

Halogenated benzenes are prevalent motifs in medicinal chemistry, with their incorporation into drug candidates often leading to improved pharmacological properties.[12][13][14] The strategic placement of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[12][15]

Tuning Pharmacokinetic and Pharmacodynamic Properties

The introduction of halogens can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[15] For instance, fluorination is a common strategy to block metabolic oxidation at a specific position, thereby increasing the drug's half-life.[14] The trifluoromethyl group (-CF₃) is another frequently employed substituent that can enhance metabolic stability and membrane permeability.[14]

Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, have gained increasing recognition for their role in drug-target binding.[8][13] Chlorine, bromine, and iodine can act as halogen bond donors, interacting with electron-rich atoms like oxygen and nitrogen in the binding pockets of proteins.[13] This can lead to a significant increase in binding affinity and potency.[8]

Case Studies: Halogenated Benzene Derivatives in Approved Drugs

A significant number of drugs approved by the FDA contain halogenated benzene moieties.[14][16] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[14][17]

DrugTherapeutic AreaHalogenated Moiety
Sotorasib OncologyFluorinated and chlorinated benzene
Cabotegravir AntiviralFluorinated benzene
Infigratinib OncologyChlorinated benzene

Data compiled from various sources.[14][16]

The synthesis of these complex molecules often relies on the versatile reactivity of polyhalogenated benzene intermediates, such as 2-bromo-1-chloro-4-iodobenzene.[12] The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for sequential, site-specific modifications through various cross-coupling reactions.[12]

Drug_Development_Workflow cluster_Discovery Discovery Phase cluster_Development Development Phase Hit_ID Hit Identification Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Studies Lead_Opt Lead Optimization Lead_Gen->Lead_Opt ADME/Tox Profiling Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval Halogenated_Scaffolds Halogenated Benzene Scaffolds Halogenated_Scaffolds->Hit_ID

Role of Halogenated Benzenes in Drug Development.

Toxicological and Environmental Considerations

While halogenated benzenes are invaluable in many applications, their persistence and potential for toxicity are significant concerns.[18][19] The environmental fate and toxicological profiles of these compounds are closely linked to their degree and pattern of halogenation.[20]

Biotransformation and Toxicity

The metabolic activation of halogenated benzenes can lead to the formation of reactive metabolites, such as epoxides, phenols, and benzoquinones, which can induce cellular damage.[18][21] These reactive intermediates have been implicated in the hepatotoxicity, nephrotoxicity, and porphyria associated with exposure to certain halogenated benzenes.[18] For example, the formation of reactive benzoquinone metabolites is thought to be a key factor in halogenated benzene-induced hepatotoxicity.[18]

Quantitative structure-toxicity relationships (QSTRs) have been developed to predict the toxicity of halogenated benzenes based on their molecular descriptors.[22] Parameters such as molar refractivity and solvent-accessible surface area have been found to correlate with toxicity.[22]

Environmental Impact and Remediation

Many halogenated benzenes are classified as persistent organic pollutants (POPs) due to their resistance to degradation.[19] They can accumulate in the environment and bioaccumulate in organisms, posing a long-term risk to ecosystems and human health.[19][23] Contamination of soil, water, and air with halogenated compounds is a significant environmental problem.[24]

Efforts to mitigate the environmental impact of halogenated benzenes include the development of bioremediation strategies.[25] Certain microorganisms are capable of degrading these compounds, offering a potential avenue for the cleanup of contaminated sites.[25] Additionally, technologies such as regenerative thermal oxidation combined with gas scrubbing can be used to effectively eliminate emissions of halogenated volatile organic compounds from industrial processes.[24]

Conclusion

Halogenated benzene derivatives are a fascinating and critically important class of compounds. Their synthesis, rooted in the principles of electrophilic aromatic substitution, has been refined over decades to allow for the precise installation of halogens onto the benzene ring. In the realm of drug discovery, these compounds have proven to be invaluable, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. However, their utility is tempered by concerns regarding their potential toxicity and environmental persistence. A thorough understanding of the chemistry, pharmacology, and toxicology of halogenated benzenes is therefore essential for their responsible development and use. Future research will undoubtedly focus on the development of more sustainable synthetic methods and the design of novel halogenated compounds with improved safety profiles.

References

Methodological & Application

Application Notes & Protocols: Strategic Suzuki Couplings with 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihaloarenes in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and utilizes readily available and relatively non-toxic organoboron reagents.[2][3] Within the vast landscape of this reaction, polyhalogenated aromatic compounds serve as exceptionally valuable building blocks. They offer multiple reaction sites for sequential, site-selective functionalization, enabling the rapid assembly of complex molecular architectures.

This guide focuses on 2-Bromo-1-chloro-3,5-difluorobenzene , an intermediate of significant interest in the synthesis of pharmaceuticals and agrochemicals.[4][5] The presence of two distinct halogen atoms—bromine and chlorine—on the fluorinated ring allows for a chemoselective approach. By carefully controlling reaction conditions, one can selectively couple at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This document provides a deep dive into the principles governing this selectivity and offers a robust protocol for researchers in drug discovery and process development.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of a selective mono-arylation of this compound hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and typically rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][6]

The rate of this oxidative addition is heavily influenced by the carbon-halogen bond dissociation energy. The generally accepted reactivity trend for aryl halides is:

C–I > C–Br > C–OTf > C–Cl [1][7]

This established hierarchy dictates that the Pd(0) catalyst will preferentially insert into the weaker, more labile Carbon-Bromine bond over the stronger, less reactive Carbon-Chlorine bond.[7][8] This intrinsic difference allows for a high degree of selectivity, making it possible to isolate the mono-coupled product, 2-aryl-1-chloro-3,5-difluorobenzene, in high yield. Achieving coupling at the C-Cl position typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems designed for activating unreactive aryl chlorides.[2][9]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]

  • Oxidative Addition : An active Pd(0) complex, typically bearing phosphine ligands, inserts into the C-Br bond of this compound. This step forms a Pd(II) intermediate.[1][10]

  • Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[1][9]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_int Ar-Pd(II)L_n-Br pd0->oa_int Oxidative Addition trans_int Ar-Pd(II)L_n-Ar' oa_int->trans_int Transmetalation trans_int->pd0 Reductive Elimination product Ar-Ar' (Product) trans_int->product aryl_halide Ar-Br (this compound) aryl_halide->oa_int boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans_int

Caption: The catalytic cycle for the selective Suzuki-Miyaura coupling.

Application Protocol: Selective Mono-Arylation

This protocol provides a general method for the selective Suzuki coupling at the C-3 position of this compound. Optimization may be necessary for specific arylboronic acids.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Ligand (if using a source like Pd(OAc)₂, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Representative Reaction Conditions
ParameterCondition 1Condition 2Condition 3
Substrate This compoundThis compoundThis compound
Boronic Acid Phenylboronic acid (1.2 eq)4-Methoxyphenylboronic acid (1.2 eq)3-Thienylboronic acid (1.2 eq)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)Pd(dppf)Cl₂ (3 mol%)
Ligand NoneSPhos (4 mol%)None
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)DMF
Temperature 90 °C100 °C85 °C
Time 12-18 h12-18 h12-18 h

Step-by-Step Experimental Procedure

Workflow setup 1. Reaction Setup degas 2. Degassing setup->degas Seal flask reaction 3. Reaction Execution degas->reaction Heat to temp workup 4. Work-up & Extraction reaction->workup Cool to RT, Quench purify 5. Purification workup->purify Dry organic layer analysis 6. Analysis purify->analysis Characterize product

Caption: General experimental workflow for Suzuki coupling.

  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 227.4 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).[8]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.6 mg). If using a separate ligand and palladium source, pre-mix them before adding to the flask.

  • Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The solvent should be thoroughly degassed beforehand by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles.[8][12]

  • Reaction : Place the sealed flask into a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously.[8]

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[11]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (e.g., 20 mL).[12]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[12]

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[12]

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure mono-arylated product.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed system.3. Poor quality base or solvent.1. Use a fresh catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Thoroughly degas all solvents before use.[8]3. Use anhydrous solvents and a freshly powdered, dry base.
Poor Selectivity (C-Cl coupling) 1. Reaction temperature is too high or run time is too long.2. Catalyst system is too active.1. Reduce the reaction temperature and monitor carefully to stop after C-Br coupling is complete.2. Avoid catalyst systems known for activating aryl chlorides under these conditions.
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic impurities.2. Prolonged heating.1. Use anhydrous solvents and ensure the base is sufficient to neutralize any acidic species.2. Use a slight excess (1.1-1.2 equiv) of the boronic acid; avoid large excesses.
Formation of Homocoupled Byproducts 1. Presence of oxygen.2. Sub-optimal catalyst/ligand ratio.1. Ensure the reaction is rigorously maintained under an inert atmosphere.2. Optimize the catalyst and ligand loading.

Outlook: Sequential Cross-Coupling

The product of the initial selective reaction, a 2-aryl-1-chloro-3,5-difluorobenzene derivative, is a valuable intermediate in its own right. The remaining C-Cl bond, while less reactive, can be targeted in a second, distinct cross-coupling reaction. This subsequent step typically requires more forcing conditions, such as higher temperatures, stronger bases, and specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are highly effective for activating C-Cl bonds.[2][9][13] This stepwise approach allows for the controlled and efficient synthesis of unsymmetrical, highly substituted biaryl compounds.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Consult the Safety Data Sheet (SDS) before use.

References

2-Bromo-1-chloro-3,5-difluorobenzene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-Bromo-1-chloro-3,5-difluorobenzene

A Strategic Building Block for Orthogonal and Regioselective Synthesis

Introduction: Unveiling the Synthetic Potential

This compound is a polyhalogenated aromatic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its utility stems not from a single reactive site, but from the carefully orchestrated interplay of its substituents. The presence of bromine, chlorine, and fluorine atoms on the benzene ring imparts a unique combination of electronic properties and differential reactivity, enabling chemists to perform sequential and site-selective modifications. This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights and detailed protocols for leveraging this powerful synthetic intermediate.

The molecule's structure, with the molecular formula C₆H₂BrClF₂, presents two distinct carbon-halogen bonds (C-Br and C-Cl) that can be addressed selectively.[1][3] This "orthogonal" reactivity is the cornerstone of its strategic value, allowing for the stepwise introduction of different functional groups, a critical advantage in the multi-step synthesis of complex target molecules such as pharmaceuticals and agrochemicals.[1][2][4]

Physicochemical & Safety Profile

A clear understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueReference(s)
CAS Number 1020198-58-6[2][3]
Molecular Formula C₆H₂BrClF₂[1][3]
Molecular Weight 227.43 g/mol [1][3]
Appearance Colorless to light yellow liquid or crystalline solid[2]
Boiling Point ~184-200 °C (Predicted/Reported)[2]
Density ~1.8 g/cm³ (Predicted)[2]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ether)[2]

Safety & Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.[2] Store in a tightly sealed container in a dry, room-temperature environment.[5]

The Core Principle: Orthogonal Reactivity

The primary strategic advantage of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In many common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and metallations, the C-Br bond is significantly more reactive than the C-Cl bond. This allows chemists to selectively functionalize the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations.

The electron-withdrawing nature of the two fluorine atoms further modulates the reactivity of the ring, influencing the efficiency of catalytic cycles and the regioselectivity of metallation reactions.

G cluster_0 Step 1: Selective C-Br Bond Functionalization cluster_1 Step 2: C-Cl Bond Functionalization start This compound intermediate Functionalized Intermediate (C-Cl bond intact) start->intermediate e.g., Suzuki Coupling, Grignard Formation final Di-substituted Product intermediate->final e.g., Buchwald-Hartwig Amination (harsher conditions)

Caption: Orthogonal synthesis workflow using the title compound.

Key Synthetic Applications & Protocols

This section details the most common and powerful transformations involving this compound, complete with generalized, field-tested protocols.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the workhorse for C-C and C-N bond formation, and this building block is an ideal substrate. The reactions proceed preferentially at the more reactive C-Br bond.

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals and materials science.[6] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[7]

Causality: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond, which has a lower bond dissociation energy than the C-Cl bond. Following transmetallation with the activated boronic acid and reductive elimination, the C-C coupled product is formed, regenerating the catalyst.[7]

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetallation Complex ox_add->trans Transmetallation reduct Reductive Elimination Complex trans->reduct reduct->pd0 Reductive Elimination product Ar-R aryl_halide Ar-Br boronic_acid R-B(OH)₂ + Base byproduct X-B(OH)₂ + Base

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water. The reaction concentration is usually between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

This reaction is one of the most powerful methods for synthesizing aryl amines, which are critical components of countless pharmaceuticals.[8] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[9]

Causality: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of Pd(0) into the C-Br bond. The coordinated amine is then deprotonated by a strong base to form a palladium-amido complex. Reductive elimination from this complex forges the C-N bond.[8][9] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).[9][10]

  • Substrate Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired aryl amine.

B. Metallation Reactions: Creating Carbon Nucleophiles

Metallation reactions transform the electrophilic carbon of the C-Br bond into a potent nucleophile, opening a gateway to reactions with a vast array of electrophiles.

The formation of an organomagnesium halide (Grignard reagent) is a classic and highly effective method for generating a carbanion equivalent.[11]

Causality: The reaction involves the insertion of metallic magnesium into the carbon-bromine bond. This process is highly sensitive to moisture and requires an anhydrous etheral solvent (like THF or diethyl ether) to stabilize the resulting Grignard reagent.[11] The reaction often requires activation of the magnesium surface, which can be achieved with a small crystal of iodine or 1,2-dibromoethane.[12]

Grignard_Workflow start Ar-Br (Title Compound) grignard Ar-MgBr (Grignard Reagent) start->grignard mg Mg(0) turnings Anhydrous THF mg->grignard product Functionalized Product (e.g., Ar-COOH, Ar-CH(OH)R) grignard->product electrophile Electrophile (e.g., CO₂, RCHO) electrophile->product

Caption: Workflow for Grignard reagent formation and reaction.

Protocol 3: Grignard Reagent Formation and Electrophilic Quench

  • Apparatus Setup: Assemble an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2-1.5 equiv) in the flask.

  • Magnesium Activation: Briefly heat the flask containing the magnesium under vacuum and then cool under a stream of dry nitrogen. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and/or gentle refluxing.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[13]

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Electrophilic Quench: Cool the solution to an appropriate temperature (often 0 °C or -78 °C). Slowly add the desired electrophile (e.g., bubble CO₂ gas through the solution, or add a solution of an aldehyde/ketone).

  • Work-up: After the reaction with the electrophile is complete, quench the mixture by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product via column chromatography or recrystallization.

The fluorine atoms on the ring can act as ortho-directing groups for lithiation with strong organolithium bases. This provides an alternative strategy for functionalizing the ring at a position adjacent to a fluorine atom.[14][15]

Causality: The electronegative fluorine atom can coordinate to the lithium base and acidify the adjacent proton, facilitating its removal. This regioselectivity is often kinetically controlled and requires very low temperatures to prevent side reactions.

Protocol 4: ortho-Lithiation and Carboxylation

  • Reagent Setup: To an oven-dried flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equiv), dropwise while maintaining the temperature at -78 °C.

  • Lithiation: Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • Electrophilic Quench: Quench the resulting aryllithium species by adding an excess of the electrophile. For carboxylation, add freshly crushed dry ice pellets to the reaction mixture.

  • Work-up: Allow the mixture to slowly warm to room temperature. Add 1 M HCl and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting carboxylic acid by recrystallization or column chromatography.

Conclusion: A Versatile Tool for Complex Synthesis

This compound is more than just a simple halogenated aromatic. Its true value is realized through the strategic application of its orthogonal reactive sites. By leveraging the differential reactivity of the C-Br and C-Cl bonds in concert with the electronic influence of the fluorine substituents, chemists can achieve complex molecular architectures with high levels of control and efficiency. The protocols outlined in this guide provide a robust starting point for researchers to unlock the full potential of this valuable building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

References

Application Note: Synthesis of Pharmaceutical Intermediates from 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-1-chloro-3,5-difluorobenzene is a highly functionalized aromatic building block that serves as a critical starting material in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—featuring two distinct halogen atoms (bromine and chlorine) with differential reactivity and two deactivating fluorine atoms—provides a versatile platform for sequential and site-selective chemical modifications. This guide offers detailed protocols and expert insights into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and organometallic functionalization, to construct high-value intermediates for drug discovery and development.

Introduction: The Strategic Advantage of this compound

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The title compound, this compound, is an exemplary scaffold for introducing a difluorinated phenyl motif.[1][2] The primary value of this reagent lies in the differential reactivity of the carbon-halogen bonds. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed processes such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This reactivity difference allows for selective functionalization at the C-Br position while leaving the C-Cl position intact for subsequent transformations, enabling a modular and convergent approach to complex target molecules.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₂BrClF₂[1][2][5]
Molecular Weight 227.43 g/mol [1][5]
Appearance Colorless to light yellow liquid or crystalline solid[2]
Boiling Point ~184.0 °C (Predicted)[2]
Density ~1.805 g/cm³ (Predicted)[2]
CAS Number 1020198-58-6[2][5]

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern pharmaceutical synthesis. For this compound, these reactions proceed with high chemoselectivity, targeting the more labile C-Br bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[4][6] The reaction couples the aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Causality of Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a broad range of substrates. For more challenging couplings, catalyst systems with specialized phosphine ligands (e.g., SPhos, XPhos) may offer improved yields.[3][6]

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base that is effective in the transmetalation step of the catalytic cycle without promoting unwanted side reactions.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents, facilitating the reaction.

Experimental Protocol 1: Selective Suzuki-Miyaura Coupling

Objective: To synthesize 2-chloro-3',5'-difluoro-1,1'-biphenyl derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol, 2.0 eq).[3]

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture of Toluene (8 mL), Ethanol (1 mL), and Water (1 mL) via syringe.[3]

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5-phenyl-1,3-difluorobenzene derivative.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents 1. Arylboronic Acid (1.2 eq) 2. Pd(PPh₃)₄ (5 mol%) 3. Na₂CO₃ (2.0 eq) conditions Toluene/EtOH/H₂O 100 °C, 12 h reagents->conditions start 2-Bromo-1-chloro- 3,5-difluorobenzene start->reagents product 2-Chloro-1-(aryl)-3,5-difluorobenzene Intermediate conditions->product

Caption: Selective C-Br functionalization via Suzuki-Miyaura coupling.

Sonogashira Coupling for Alkynylarene Synthesis

The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne.[7][8] This reaction is invaluable for constructing rigid linkers in drug molecules or for creating intermediates for further transformations like cyclizations.

Causality of Protocol Choices:

  • Catalyst System: The reaction employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[7][8][9]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N), serves as both the base and often as the solvent. It neutralizes the HX generated during the reaction and helps solubilize the reagents.[3][7]

Experimental Protocol 2: Selective Sonogashira Coupling

Objective: To synthesize 1-(alkynyl)-2-chloro-4,6-difluorobenzene derivatives.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N, anhydrous and degassed)

  • Standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).[3]

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 mmol, 1.0 eq) in degassed triethylamine (5 mL).

  • Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise to the stirring mixture at room temperature.[3]

  • Stir the reaction at room temperature (or gently heat to 40-60 °C if necessary) for 4-8 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash chromatography to yield the target alkynylarene.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow start 2-Bromo-1-chloro- 3,5-difluorobenzene reagents 1. Terminal Alkyne (1.1 eq) 2. Pd(PPh₃)₂Cl₂ (2 mol%) 3. CuI (4 mol%) start->reagents conditions Triethylamine (Et₃N) RT to 60 °C, 4-8 h reagents->conditions product 1-(Alkynyl)-2-chloro- 4,6-difluorobenzene conditions->product

Caption: Selective Sonogashira coupling at the C-Br position.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical step in the synthesis of countless pharmaceuticals.[10][11] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Causality of Protocol Choices:

  • Catalyst/Ligand: The choice of phosphine ligand is critical for an efficient Buchwald-Hartwig amination. Bulky, electron-rich ligands like XantPhos or RuPhos are often employed because they promote the reductive elimination step, which is the product-forming step of the catalytic cycle.[12][13][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, providing the necessary basicity without competing as a nucleophile.[10]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent quenching of the strong base and the organometallic intermediates.

Experimental Protocol 3: Selective Buchwald-Hartwig Amination

Objective: To synthesize N-aryl-2-chloro-4,6-difluoroanilines.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Morpholine)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • XantPhos (or similar bulky phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard inert atmosphere glassware

Procedure:

  • In a glovebox or under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XantPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 eq) to a Schlenk tube.

  • Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to obtain the desired arylamine intermediate.

Organometallic Routes: Grignard Reagent Formation

An alternative strategy for functionalization involves converting the aryl halide into a nucleophilic organometallic species. A Grignard reaction is a classic method for achieving this transformation.[15][16] Due to the higher reactivity of the C-Br bond, metal-halogen exchange with magnesium will preferentially occur at this position.

Causality of Protocol Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water.[15][17] Therefore, all glassware must be flame-dried, and all solvents must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. A small crystal of iodine or a few drops of 1,2-dibromoethane are used to activate the surface and initiate the reaction.[17]

  • Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. They are aprotic and coordinate to the magnesium center, stabilizing the Grignard reagent in solution.[15][18]

Experimental Protocol 4: Grignard Reagent Formation and Electrophilic Quench

Objective: To synthesize a 2-(2-chloro-4,6-difluorophenyl) secondary alcohol.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Grignard Formation: a. Place magnesium turnings (1.2 mmol, 1.2 eq) in a flame-dried, three-necked flask under an argon atmosphere. Add a single crystal of iodine.[17] b. Add a small portion (~10%) of a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL). c. Initiate the reaction by gentle heating or sonication until the iodine color disappears and bubbling is observed. d. Add the remaining aryl halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 1-2 hours at room temperature to ensure full conversion. The resulting gray solution is the Grignard reagent.

  • Reaction with Electrophile: a. In a separate flask, dissolve the aldehyde (1.0 mmol, 1.0 eq) in anhydrous THF (3 mL). b. Cool this solution to 0 °C in an ice bath. c. Slowly add the prepared Grignard reagent to the aldehyde solution via cannula or dropping funnel. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: a. Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[17] b. Extract the aqueous layer with ethyl acetate (3 x 15 mL). c. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. d. Purify by column chromatography to isolate the desired secondary alcohol.

Diagram: Grignard Reaction Workflow

Grignard_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Electrophilic Quench start 2-Bromo-1-chloro- 3,5-difluorobenzene reagents1 Mg turnings, I₂ (cat.) Anhydrous THF start->reagents1 grignard (2-Chloro-4,6-difluorophenyl) magnesium bromide reagents1->grignard reagents2 1. Aldehyde (R-CHO) 2. Aq. NH₄Cl Work-up grignard->reagents2 product Secondary Alcohol Intermediate reagents2->product

Caption: Two-step Grignard synthesis of a secondary alcohol.

Conclusion

This compound is a powerful and versatile building block for the synthesis of fluorinated pharmaceutical intermediates. The differential reactivity of its two halogen atoms provides a strategic advantage, enabling chemists to perform sequential, site-selective modifications. The protocols outlined in this application note for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Grignard reagent formation represent fundamental, field-proven methods for leveraging this reagent's unique chemical properties. By mastering these transformations, researchers in drug development can efficiently construct complex molecular architectures and accelerate the discovery of new therapeutic agents.

References

Application Note: Selective Buchwald-Hartwig Amination of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the selective Buchwald-Hartwig amination of 2-bromo-1-chloro-3,5-difluorobenzene. This challenging substrate, featuring two distinct halogen leaving groups and electron-withdrawing fluorine substituents, serves as a valuable synthon in medicinal chemistry. We will delve into the rationale behind reagent selection, reaction setup, and optimization to achieve high selectivity for amination at the C-Br bond over the C-Cl bond. This guide is intended to provide researchers with the practical insights and theoretical understanding necessary to successfully implement this transformation in their own laboratories.

Introduction: The Challenge and Opportunity of Selective Cross-Coupling

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of C-N bonds, a cornerstone of modern pharmaceutical and materials science. Its significance lies in its ability to couple a wide array of amines with aryl halides and pseudo-halides, a transformation that is notoriously difficult to achieve via classical methods. The reaction's broad functional group tolerance and relatively mild conditions have cemented its role in the synthesis of complex molecules.

The substrate at the heart of this protocol, this compound, presents a classic chemoselectivity challenge. The presence of two different halogen atoms, bromine and chlorine, on an electron-deficient aromatic ring requires a catalytic system that can preferentially activate the more reactive C-Br bond while leaving the stronger C-Cl bond intact. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F, which is dictated by the bond dissociation energies. This inherent difference in reactivity provides a thermodynamic basis for selectivity. By carefully selecting the palladium catalyst, ligand, and reaction conditions, we can exploit this reactivity differential to achieve mono-amination at the C-Br position, preserving the C-Cl bond for subsequent downstream functionalization.

This protocol will focus on a state-of-the-art palladium pre-catalyst and ligand system known for its high activity and selectivity in such challenging cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and optimizing the reaction. The currently accepted catalytic cycle is illustrated below. It begins with the activation of a palladium(0) species, which then undergoes oxidative addition into the aryl halide C-X bond. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amide_Complex L-Pd(II)(Ar)(NR'R'') OA_Complex->Amide_Complex Amine Coordination & Deprotonation (+ HNR'R'', - HX) Amide_Complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Ar-NR'R'' Amide_Complex->Product ArX Ar-X ArX->OA_Complex Amine HNR'R'' Amine->OA_Complex

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Materials and Reagents

It is imperative that all reagents are of high purity and that anhydrous, anaerobic conditions are maintained throughout the procedure.

ReagentGradeRecommended SupplierNotes
This compound>98%Sigma-Aldrich, Combi-BlocksThe limiting reagent in this protocol.
Amine (e.g., Morpholine)Anhydrous, >99%Acros Organics, AldrichShould be stored over molecular sieves.
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (RuPhos Pd G3)Catalyst GradeSigma-Aldrich, StremA highly active pre-catalyst. Store under inert atmosphere.
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)>98%Sigma-Aldrich, StremAdditional ligand can sometimes be beneficial.
Sodium tert-butoxide (NaOtBu)>98%Sigma-Aldrich, StremA strong, non-nucleophilic base. Handle in a glovebox due to its hygroscopic and air-sensitive nature.
TolueneAnhydrous, >99.8%Acros Organics, AldrichUse from a solvent purification system or a freshly opened bottle of anhydrous solvent.
Diethyl etherReagent GradeFisher ScientificFor workup and extraction.
Saturated aqueous NaCl (brine)--For workup.
Anhydrous Magnesium Sulfate (MgSO4)-Fisher ScientificFor drying the organic phase.
Celite® 545-Sigma-AldrichFor filtration of the crude reaction mixture.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware (Schlenk flask, condenser)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Standard glassware for workup and chromatography

Detailed Experimental Protocol

This protocol details the selective amination of this compound with morpholine as a representative amine. The reaction stoichiometry and conditions can be adapted for other amines, though some optimization may be required.

Reaction Scheme:

Reaction Setup and Execution

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood or glovebox. Sodium tert-butoxide is corrosive and moisture-sensitive.

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Charging (Inert Atmosphere):

    • In a glovebox or under a positive pressure of inert gas, add the following to a 25 mL Schlenk flask equipped with a magnetic stir bar:

      • RuPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

      • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

    • Seal the flask with a septum.

  • Addition of Reactants:

    • Add this compound (1.0 mmol, 1.0 equiv.).

    • Add anhydrous toluene (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe. The order of addition of the aryl halide and amine is generally not critical, but adding the solid aryl halide before the liquid amine is often more practical.

  • Reaction Conditions:

    • Backfill the flask with nitrogen or argon.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The color of the mixture will typically darken as the reaction progresses.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • To take a sample for analysis, briefly remove the flask from the heat, allow it to cool slightly, and then quickly withdraw a small aliquot via syringe under a positive flow of inert gas. Quench the aliquot with a small amount of diethyl ether and water.

    • The reaction is typically complete within 2-4 hours.

Workup and Purification
  • Cooling and Quenching:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully add 10 mL of water to the reaction mixture to quench any remaining base.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with saturated aqueous NaCl (brine) (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO4).

  • Filtration and Concentration:

    • Filter the mixture through a pad of Celite® to remove the drying agent and any fine palladium black.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is typically effective for eluting the desired product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: The RuPhos ligand is a bulky, electron-rich phosphine that is highly effective in promoting the reductive elimination step, which is often rate-limiting. The G3 pre-catalyst is air-stable and provides a reliable source of the active Pd(0) species upon activation by the base.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for deprotonating the amine in the catalytic cycle. Weaker bases may result in slow or incomplete conversion. It is critical to use a high-purity, anhydrous base, as water can deactivate the catalyst.

  • Solvent: Toluene is a common and effective solvent for Buchwald-Hartwig aminations. Other non-polar, aprotic solvents like dioxane or THF can also be used, but may require temperature adjustments.

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Maintaining a strictly inert atmosphere is paramount to prevent catalyst decomposition and ensure high yields.

  • Lack of Reactivity: If the reaction is sluggish, ensure all reagents are anhydrous and the inert atmosphere is maintained. A slight increase in temperature or catalyst loading (e.g., to 3-5 mol%) may be beneficial.

  • Low Selectivity: If significant amounts of the di-aminated product or reaction at the C-Cl bond are observed, consider lowering the reaction temperature or reducing the reaction time. Using a slightly less active catalyst system could also improve selectivity, though this may come at the cost of overall conversion.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective mono-amination of this compound. By leveraging a modern palladium pre-catalyst system and adhering to strict anhydrous and anaerobic conditions, researchers can effectively synthesize valuable building blocks for drug discovery and materials science. The principles and troubleshooting advice outlined herein should serve as a valuable resource for navigating the challenges of selective cross-coupling reactions.

Application Notes & Protocols: The Strategic Use of 2-Bromo-1-chloro-3,5-difluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block

In the intricate field of agrochemical synthesis, the design of novel, effective, and safe active ingredients is paramount. The strategic incorporation of fluorine and other halogens into molecular scaffolds is a well-established method for enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] 2-Bromo-1-chloro-3,5-difluorobenzene (CAS: 1020198-58-6) has emerged as a highly valuable and versatile building block for this purpose.[2][3] Its benzene core is decorated with four distinct halogen atoms, presenting a unique platform for sequential and selective chemical modifications.

The differential reactivity of the bromine and chlorine substituents, influenced by the strongly electron-withdrawing fluorine atoms, allows for controlled, stepwise functionalization. This makes it an ideal starting material for constructing complex molecular architectures found in modern pesticides.[2][4][5] This guide provides an in-depth exploration of its applications, focusing on detailed protocols for key synthetic transformations and the scientific rationale behind the experimental choices.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₆H₂BrClF₂[2][3][6]
Molecular Weight 227.43 g/mol [3][6]
Appearance Colorless to light yellow liquid or crystalline solid[2]
Boiling Point ~184-200 °C (Predicted/Reported)[2]
Density ~1.81-1.86 g/cm³ (Predicted/Reported)[2]
CAS Number 1020198-58-6[2][6]

Safety & Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, all manipulations must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2] Store the compound in a tightly sealed container away from oxidizing agents.[2]

Core Synthetic Applications & Protocols

The primary utility of this compound in agrochemical synthesis lies in its capacity to undergo selective cross-coupling and nucleophilic substitution reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, providing a handle for initial, selective functionalization.

Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[7][8] It is frequently employed to couple aromatic systems, a common motif in agrochemicals.

Principle: The protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond towards oxidative addition to a Palladium(0) catalyst. This allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the 2-position of the benzene ring, leaving the chlorine atom intact for subsequent transformations.

Experimental Protocol:

  • Reactor Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or neopentylglycolboronate ester (1.1-1.3 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Reagent Addition: Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0-3.0 eq.) or anhydrous K₂CO₃ (2.0-3.0 eq.).[9]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of Toluene/Ethanol/Water or 1,4-Dioxane.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for many standard couplings. For more challenging substrates, specialized catalysts with advanced phosphine ligands may be required to improve yields and reaction times.

  • Base: The base is crucial for activating the boronic acid. An inorganic base like Na₂CO₃ or K₂CO₃ is effective and economical for many applications.[9] The choice of an aqueous or anhydrous system can influence reaction kinetics and side product formation.[8]

  • Solvent: A solvent mixture like Toluene/Ethanol/Water or Dioxane/Water ensures solubility for both the organic substrates and the inorganic base, facilitating the reaction. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants: This compound Boronic Acid Pd Catalyst & Base B 2. Add Degassed Solvent A->B C 3. Purge with Inert Gas (Ar/N₂) B->C D 4. Heat to 80-100 °C (4-12 h) C->D Start Reaction E 5. Cool & Quench (H₂O, EtOAc) D->E Reaction Complete F 6. Extraction & Drying E->F G 7. Column Chromatography F->G H Final Product G->H SNAr_Pathway reactant 2-Bromo-1-chloro- 3,5-difluorobenzene intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) + Base nucleophile->intermediate product Substituted Product + H-Base⁺ + Leaving Group⁻ intermediate->product Loss of Leaving Group (Br⁻ or Cl⁻) final_product Purified Agrochemical Intermediate product->final_product Work-up & Purification Synthesis_Scheme start 4-Bromo-3,5-difluoroaniline step1 Diazotization (Isoamyl Nitrite, MeCN) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (CuCl, CuCl₂) intermediate->step2 product 2-Bromo-1-chloro- 3,5-difluorobenzene step2->product

References

experimental procedure for metal-halogen exchange of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metal-Halogen Exchange of 2-Bromo-1-chloro-3,5-difluorobenzene

Introduction: Precision Chemistry on Polyhalogenated Aromatics

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. These molecules offer multiple reaction sites, but harnessing this potential requires exquisite control to modify one position while leaving others intact. The metal-halogen exchange reaction is a powerful tool for this purpose, enabling the conversion of a carbon-halogen bond into a carbon-metal bond, thereby transforming an electrophilic carbon into a potent nucleophile.[1][2]

This guide focuses on the experimental procedure for the metal-halogen exchange of this compound. The primary challenge and scientific interest lie in the chemoselective activation of the carbon-bromine bond over the more stable carbon-chlorine and carbon-fluorine bonds. This selectivity is governed by the kinetics of the exchange process, which is significantly faster for heavier halogens.[1][3] The resulting organolithium intermediate is a versatile synthon, ready to be trapped by a wide array of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds.

Guiding Principles: Mechanism and Chemoselectivity

The lithium-halogen exchange is a kinetically controlled process.[1] The reaction rate follows the trend I > Br > Cl, while aryl fluorides are generally unreactive.[1][3] This established reactivity hierarchy is the foundation of the protocol's success, allowing the highly basic organolithium reagent, typically n-butyllithium (n-BuLi), to selectively react with the bromine atom.

The proposed mechanism involves the formation of an "ate-complex" where the carbanion of the alkyllithium reagent attacks the halogen atom on the aromatic ring.[1][4] This process is extremely rapid, often occurring within minutes at very low temperatures (≤ -78 °C).[2][4][5][6] Performing the reaction under cryogenic conditions is critical to suppress potential side reactions, such as proton abstraction from the solvent (e.g., tetrahydrofuran) or unwanted nucleophilic attack on other sites.[5][6]

Safety Protocol: Handling Pyrophoric Reagents

Extreme caution must be exercised when working with n-butyllithium. It is a pyrophoric reagent that can ignite spontaneously on exposure to air and reacts violently with water and other protic sources.[7][8][9]

  • Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[8][10]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[9][10]

  • Quenching and Spills: Keep a container of dry sand or powdered limestone nearby to smother small fires. DO NOT use water or a carbon dioxide extinguisher. [9][10] Spills must be immediately quenched with an appropriate non-combustible material.[10]

  • Syringe Techniques: Use well-maintained syringes and needles for transferring n-BuLi solutions. Ensure all glassware is rigorously flame-dried before use to remove any trace moisture.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Assemble and Flame-Dry Glassware Under N2/Ar B Add Starting Material and Anhydrous THF A->B C Cool Reaction Vessel to -78 °C B->C D Slow, Dropwise Addition of n-Butyllithium C->D E Stir for 1 hour at -78 °C (Lithium-Halogen Exchange) D->E F Add Electrophile (e.g., Trimethyl Borate) E->F G Quench with Sat. aq. NH4Cl at -78 °C F->G H Warm to Room Temp. & Separate Phases G->H I Extract Aqueous Layer H->I J Dry, Filter, & Concentrate Organic Layer I->J K Purify Product (e.g., Recrystallization) J->K L Final Product K->L

Caption: Workflow for the selective lithium-bromine exchange and subsequent functionalization.

Detailed Experimental Protocol

This protocol details the selective lithium-bromine exchange of this compound and subsequent trapping with trimethyl borate to form the corresponding boronic acid, a highly versatile synthetic intermediate.[11]

Reagents and Equipment:

  • This compound

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 1 M Hydrochloric acid (aq.)

  • Saturated Sodium Chloride (brine) (aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and purification (e.g., Diethyl ether, Hexanes)

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen/argon inlet, and bubbler

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a flame-dried two-neck round-bottom flask under a positive pressure of nitrogen or argon. Equip the flask with a magnetic stir bar, a rubber septum on one neck, and a nitrogen inlet adapter on the other.

  • Initial Solution: To the flask, add this compound (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the addition steps.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. A slight color change may be observed. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.[11]

  • Electrophilic Quench: In the example of forming a boronic acid, slowly add trimethyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. After the addition, stir the mixture at -78 °C for 30 minutes.[11]

  • Warming and Workup: Remove the cooling bath and allow the reaction to warm slowly to room temperature while stirring.

  • Acidification: Cool the flask in an ice bath and carefully quench the reaction by adding 1 M HCl (aq.). Stir vigorously for 30-60 minutes until two clear layers are observed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water and then with saturated brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/chloroform) or by silica gel column chromatography.[11]

Quantitative Data Summary

The following table provides a summary of the key reaction parameters based on the protocol described above. Yields are representative for this type of transformation.

ParameterValue/DescriptionRationale/Comments
Starting Material This compoundA polyhalogenated aromatic substrate.
Reagent n-Butyllithium (2.5 M in hexanes)Standard organolithium for Li-Halogen exchange. A slight excess ensures full conversion.
Stoichiometry 1.05 equivalentsEnsures complete consumption of the starting material.
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent is necessary to solvate the organolithium species. Must be anhydrous.[6]
Temperature -78 °CCritical for selectivity and preventing side reactions.[5][11]
Exchange Time 1 hourSufficient time for the rapid lithium-bromine exchange to reach completion.[11]
Electrophile Trimethyl borate (1.2 eq)Example electrophile to form a stable, useful boronic acid derivative.
Expected Yield 75-85%Typical yield for this type of selective metal-halogen exchange and quench.[11]

Conclusion

The metal-halogen exchange of this compound using n-butyllithium is a robust and highly selective method for generating a valuable aryllithium intermediate. The success of the procedure hinges on the inherent difference in reactivity between C-Br and C-Cl bonds, strict adherence to anhydrous and anaerobic conditions, and precise temperature control. The resulting organometallic reagent can be functionalized with a variety of electrophiles, opening a gateway to a diverse range of complex, fluorinated molecules for research and development.

References

analytical methods for the quantification of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantitative Analysis of 2-Bromo-1-chloro-3,5-difluorobenzene

Authored by: Senior Application Scientist

Abstract

This comprehensive application note provides detailed analytical methods and protocols for the precise quantification of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical need for purity assessment and concentration determination, this guide presents a primary Gas Chromatography-Mass Spectrometry (GC-MS) method, validated according to industry standards. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide researchers, scientists, and drug development professionals with a robust and reliable analytical framework.

Introduction and Compound Overview

This compound (CAS: 1020198-58-6) is an aromatic organic compound with the molecular formula C₆H₂BrClF₂.[2] Its structure, featuring a benzene ring substituted with bromine, chlorine, and fluorine atoms, makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and pesticides.[1][2] Accurate quantification of this compound is paramount for ensuring reaction yield, monitoring purity, and meeting regulatory requirements in drug development and manufacturing.

Physicochemical Properties:

Property Value Source
Molecular Formula C₆H₂BrClF₂ PubChem[3]
Molecular Weight 227.43 g/mol PubChem[2][3]
Appearance Colorless to light yellow liquid or crystalline solid ChemBK[1]
Boiling Point ~184-200 °C (Predicted/Observed) ChemBK[1]

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ether) | ChemBK[1] |

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[1][4]

Rationale for Analytical Method Selection

The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte. For this compound, its volatility and thermal stability make Gas Chromatography (GC) an ideal separation technique. When coupled with Mass Spectrometry (MS) , it provides unparalleled specificity and sensitivity, allowing for unequivocal identification and precise quantification.

Why GC-MS is the Primary Recommended Method:

  • Volatility: The compound's boiling point is well within the operating range of standard GC systems, ensuring efficient vaporization in the injector port without degradation.

  • Specificity: Mass Spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for positive identification even in the presence of co-eluting impurities.

  • Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and quantification of the analyte at very low concentrations, which is crucial for impurity profiling.

The overall analytical workflow is designed to ensure accuracy and reproducibility from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample Dilution Accurate Dilution in Volatile Solvent Sample->Dilution Standard Prepare Calibration Standards & QCs Standard->Dilution GCMS GC-MS Analysis Dilution->GCMS Inject Integration Peak Integration & Identification GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Report Generate Final Report Quantification->Report

Caption: High-level workflow for the quantification of this compound.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed protocol for the quantification of this compound using a standard capillary GC-MS system.

Experimental Protocol: GC-MS Analysis

1. Reagents and Materials:

  • This compound reference standard (>98% purity)

  • Hexane or Dichloromethane (HPLC or GC-grade)[5][6]

  • Class A volumetric flasks and pipettes

  • 2 mL glass autosampler vials with PTFE-lined septa[6]

2. Preparation of Stock and Working Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical concentration range would be 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dilute it with the solvent to achieve a final concentration within the calibration range. Ensure the sample is free of particulates by centrifugation or filtration if necessary.[5][6]

3. GC-MS Instrumental Parameters: The following parameters provide a robust starting point for method development.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile organic compounds.[7]
Injector Split/Splitless, 250 °CSplitless mode is preferred for trace analysis to maximize sensitivity. A high injector temperature ensures complete volatilization.[7]
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.[7]
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)The temperature program is designed to separate the analyte from solvent and potential impurities effectively.[7]
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-350) for identification, Selected Ion Monitoring (SIM) for quantificationFull scan confirms identity. SIM mode significantly increases sensitivity by monitoring only characteristic ions of the analyte.
Quantifier Ion m/z 226/228 (Molecular Ion)Choose the most abundant, characteristic ion for quantification.
Qualifier Ions e.g., m/z 147, 119Secondary ions used to confirm identity and peak purity.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.

  • Apply a linear regression model (y = mx + c) to the calibration data. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Protocol

A validated analytical method provides documented evidence that it is suitable for its intended purpose.[8][9] The following parameters, based on International Council for Harmonisation (ICH) guidelines, must be assessed.[10]

Validation_Parameters cluster_core Core Validation Characteristics cluster_sensitivity Sensitivity Limits Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

1. Specificity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Protocol: Analyze a blank solvent, a placebo (if in a formulation), and a sample spiked with the analyte and known potential impurities. The analyte peak should be well-resolved from all other peaks. Peak purity can be assessed using MS spectral analysis across the peak.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the analyte concentration and the instrumental response over a defined range.

  • Protocol: Analyze the prepared calibration standards (e.g., 6 concentration levels) in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Perform a recovery study by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N).

    • LOD: Concentration that yields an S/N ratio of 3:1.

    • LOQ: Concentration that yields an S/N ratio of 10:1. The LOQ should be subsequently verified for acceptable accuracy and precision.

Summary of Typical Validation Acceptance Criteria:

Validation Parameter Acceptance Criterion
Specificity Analyte peak is resolved from impurities; Peak Purity > 99%
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

| LOQ | S/N ≥ 10; demonstrate acceptable accuracy and precision |

Conclusion

This application note details a robust and reliable GC-MS method for the quantitative analysis of this compound. The provided protocols for sample preparation, instrumental analysis, and method validation are grounded in established scientific principles and regulatory expectations. Adherence to these guidelines will enable researchers and quality control analysts to generate accurate, precise, and defensible data, ensuring the quality and consistency of this important chemical intermediate in its various applications.

References

Application Notes and Protocols for Studying Reaction Mechanisms Involving 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Versatile Scaffold for Complex Synthesis

2-Bromo-1-chloro-3,5-difluorobenzene is a polysubstituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its unique arrangement of four distinct halogen substituents on the benzene ring offers a rich platform for investigating selective chemical transformations and constructing complex molecular architectures. The differential reactivity of the bromine, chlorine, and fluorine atoms, governed by their distinct electronic and steric properties, allows for a stepwise and controlled functionalization of the aromatic core. This attribute makes it an invaluable tool for creating novel pharmaceutical intermediates, agrochemicals, and advanced materials where precise control over substituent placement is paramount.

This guide provides an in-depth exploration of the reaction mechanisms involving this compound, focusing on the causality behind experimental choices. We will delve into the regioselectivity of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering detailed, field-proven protocols that serve as a self-validating system for researchers.

Reactivity Profile: A Tale of Four Halogens

The reactivity of this compound is a fascinating interplay of the electronic effects of its halogen substituents. The two fluorine atoms, being the most electronegative, exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). Conversely, in palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bonds is dictated by their bond dissociation energies, following the general trend: C-I > C-Br > C-Cl >> C-F.[1] This predictable hierarchy of reactivity is the cornerstone for achieving site-selective functionalization of this molecule.

Key Reactivity Insights:

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is the primary site for oxidative addition to a Pd(0) catalyst, making it the most reactive position for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. The C-Cl bond can also undergo coupling, but typically requires more forcing conditions, such as the use of more electron-rich and bulky phosphine ligands or higher temperatures.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the two fluorine atoms renders the carbon atoms to which the bromine and chlorine are attached highly electrophilic. This makes them susceptible to attack by nucleophiles. While fluorine is generally a poor leaving group in SNAr on unactivated rings, the presence of other activating groups can facilitate its displacement under certain conditions. However, in this molecule, the bromine and chlorine atoms are better leaving groups and are at positions activated by the fluorine atoms.

  • Metal-Halogen Exchange: The C-Br bond can be selectively targeted for metal-halogen exchange using organolithium reagents at low temperatures, providing a pathway to generate a potent nucleophilic aryl lithium species for subsequent reactions with various electrophiles.

Core Applications & Reaction Mechanisms

Site-Selective Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and with this compound, it allows for the selective synthesis of biaryl compounds.[2] The reaction proceeds with high regioselectivity at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl and C-F bonds.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Boronic Acid Activation Boronic Acid Activation Ar'-B(OH)3- Ar'-B(OH)3- Boronic Acid Activation->Ar'-B(OH)3- Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Boronic Acid Activation Base Ar'-B(OH)3-->Transmetalation Ar-Br Ar-Br (this compound) Ar-Br->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Representative Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10012>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801685-95
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DME9012>85

Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura couplings of aryl bromides. Actual yields may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3] Similar to the Suzuki-Miyaura coupling, this reaction occurs selectively at the C-Br bond of this compound. This selectivity allows for the introduction of a wide range of primary and secondary amines to the aromatic core.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Base, HNR'R'' Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' HNR'R'' HNR'R'' Ar-Br Ar-Br (this compound) Ar-Br->Oxidative Addition SNAr_Mechanism Substrate This compound Nucleophilic Attack Nucleophilic Attack Substrate->Nucleophilic Attack Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic Attack->Meisenheimer Complex Loss of Leaving Group Loss of Leaving Group Meisenheimer Complex->Loss of Leaving Group Product Substituted Product Loss of Leaving Group->Product Leaving Group Cl- Loss of Leaving Group->Leaving Group Nucleophile Nu- Nucleophile->Nucleophilic Attack

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 2-Bromo-1-chloro-3,5-difluorobenzene.

As a key intermediate in organic synthesis, particularly for pharmaceuticals and advanced materials, the purity of this compound is paramount to the success of subsequent reactions.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.

Compound Properties at a Glance

A precise understanding of the physical properties of this compound is the foundation for selecting an appropriate purification strategy.

PropertyValueSource(s)
CAS Number 1020198-58-6[3]
Molecular Formula C₆H₂BrClF₂[2]
Molecular Weight 227.43 g/mol [3]
Appearance Colorless to light yellow liquid or low-melting solid[1][2]
Predicted Boiling Point 184–200 °C (at atmospheric pressure)[1]
Solubility Soluble in common organic solvents (e.g., ether, acetone, ethanol, dichloromethane)[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the diazotization of 4-bromo-3,5-difluoroaniline followed by a Sandmeyer-type reaction.[2] Based on this, you can expect the following impurities:

  • Unreacted Starting Material: 4-bromo-3,5-difluoroaniline. This is a polar, basic compound and is typically removable with an acidic wash or chromatography.

  • Side-Products: Isomeric byproducts or products from incomplete reactions.

  • Reagents: Residual copper salts (if used in the Sandmeyer reaction), which can often be removed by an aqueous workup with a chelating agent like ammonia or ammonium chloride.

  • Solvent: High-boiling point solvents used in the reaction, such as acetonitrile.[2]

Q2: How do I choose the best purification method for my scale and purity requirements?

A2: The optimal method depends on the nature of the impurities and the quantity of material. Use the following decision tree to guide your choice.

G start Start: Crude Product impurity_check What are the main impurities? start->impurity_check scale_check_dist Scale > 5g? impurity_check->scale_check_dist High-boiling impurities (e.g., isomers) scale_check_chrom Scale > 5g? impurity_check->scale_check_chrom Polar impurities (e.g., starting aniline) wash Aqueous Wash sufficient for removing salts/polar impurities impurity_check->wash Mainly inorganic salts distillation Purify by Fractional Vacuum Distillation scale_check_dist->distillation Yes chromatography Purify by Silica Gel Column Chromatography scale_check_dist->chromatography No scale_check_chrom->distillation Yes (if BP difference allows) scale_check_chrom->chromatography No (preferred) recrystallization Consider Recrystallization (if solid) chromatography->recrystallization Product is solid?

Caption: Decision tree for selecting a purification method.

Q3: How can I effectively monitor the purity of my fractions during purification?

A3: For column chromatography, Thin Layer Chromatography (TLC) is the most effective real-time monitoring tool. Use the same eluent system as your column. For distillation, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing fraction purity, providing both retention time and mass data to identify components. ¹H NMR can also be used to check for the disappearance of impurity signals.

Q4: What are the critical safety precautions for handling this compound?

A4: this compound is classified as hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Always handle this chemical inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[1][5]

Troubleshooting Guides

Fractional Vacuum Distillation

Given the high predicted boiling point of ~184-200 °C, vacuum distillation is highly recommended to prevent thermal decomposition.[1]

  • Problem: My product seems to be decomposing in the distillation flask (darkening color, charring).

    • Probable Cause: The boiling point is too high even under your current vacuum, or the heating mantle is set too high, causing localized overheating.

    • Solution:

      • Improve the Vacuum: Ensure all joints are properly sealed with high-vacuum grease. Check your vacuum pump's performance; it should be able to achieve a pressure of <1 mmHg. A lower pressure significantly reduces the boiling point.

      • Use a Vigreux Column: A short Vigreux column provides sufficient theoretical plates for separating closely boiling isomers without requiring excessive heat.

      • Controlled Heating: Use a silicone oil bath with a magnetic stirrer and a thermometer to provide uniform, controlled heating to the distillation flask. This prevents hot spots that can cause decomposition.

  • Problem: I have poor separation between my product and an impurity with a similar boiling point.

    • Probable Cause: Insufficient number of theoretical plates in your distillation setup.

    • Solution:

      • Increase Column Length: Switch to a longer Vigreux or packed column (e.g., with Raschig rings). This increases the surface area for vapor-liquid equilibria, enhancing separation.

      • Optimize Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio (the ratio of condensate returned to the column vs. collected). A higher reflux ratio improves separation but slows down the distillation rate.

      • Fractional Freezing: If distillation fails, and your compound is a solid at a convenient temperature, consider fractional freezing as an alternative.

Silica Gel Column Chromatography

This is a highly effective method for removing polar impurities like the starting aniline.[2] The separation of halogenated benzenes on stationary phases is influenced by halogen–π interactions.[6][7]

  • Problem: My compound is streaking or "tailing" down the column, leading to broad fractions and poor separation.

    • Probable Cause 1: Compound is too polar for the eluent. The compound spends too much time adsorbed to the silica.

      • Solution: Gradually increase the polarity of your eluent. For example, if you are using 5% ethyl acetate in hexanes, try increasing it to 7% or 10%.

    • Probable Cause 2: Sample is acidic or basic. Residual acidic or basic impurities can interact strongly with the slightly acidic silica gel.

      • Solution: Add a small amount (~0.1-1%) of a modifier to your eluent. For basic compounds, add triethylamine. For acidic compounds, add acetic acid.

    • Probable Cause 3: Column was overloaded. Too much crude material was loaded onto the column relative to the amount of silica.

      • Solution: Use a larger column. A general rule is a silica-to-sample mass ratio of at least 50:1 for good separation.

  • Problem: My product is co-eluting with a non-polar impurity.

    • Probable Cause: The eluent system is too polar, causing both compounds to move too quickly up the column with little interaction with the silica.

    • Solution:

      • Decrease Eluent Polarity: Use a less polar solvent system (e.g., switch from 10% ethyl acetate/hexanes to 2% or even pure hexanes). This will increase the retention time of all compounds and magnify small differences in polarity.

      • Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very similar isomers, specialized columns like those coated with C70-fullerene have shown success in separating halogenated benzenes based on halogen-π interactions.[6][8]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is ideal for purifying >5 g of crude material where impurities have different boiling points.

  • Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head, a condenser, and receiving flasks. Ensure all glassware is dry.

    • Lightly grease all joints with high-vacuum grease.

    • Place a stir bar in the round-bottom distillation flask and charge it with the crude this compound (do not fill more than two-thirds full).

    • Connect the apparatus to a high-vacuum line with a cold trap.

  • Execution:

    • Start the vacuum pump and allow the pressure to stabilize (<1 mmHg).

    • Begin stirring and gently heat the distillation flask using an oil bath.

    • Collect a small forerun fraction, which may contain residual solvents or volatile impurities.

    • Slowly increase the temperature. Collect the main fraction at a stable head temperature and pressure. Record both values.

    • Stop the distillation when the temperature begins to drop or rise sharply, or when only a small residue remains in the flask. Never distill to dryness.[9]

  • Shutdown:

    • Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

    • Analyze the collected fractions for purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is excellent for small-scale purification (<5 g) or for removing highly polar impurities.

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up tlc 1. Determine Eluent (e.g., 5% EtOAc/Hexanes) via TLC (Rf ~0.3) pack 2. Pack Column with Silica Slurry in Hexanes tlc->pack load 3. Load Sample (dissolved in min. solvent or adsorbed on silica) pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent (Rotary Evaporator) combine->evap final 9. Final Product evap->final

Caption: Workflow for column chromatography purification.

  • Eluent Selection: Use TLC to find a solvent system that gives your product a retention factor (Rf) of approximately 0.25-0.35. A good starting point is 2-5% ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent (hexanes). Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of the product.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

References

common side reactions in the synthesis of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Bromo-1-chloro-3,5-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

The primary and most effective route to this compound is a two-step process commencing with the diazotization of 2-Chloro-4,6-difluoroaniline, followed by a copper-catalyzed Sandmeyer reaction to install the bromine atom. While robust, this pathway is sensitive to reaction conditions, and deviations can lead to a range of undesirable side products.

Core Synthesis Workflow

The ideal synthetic pathway is a sequential process. Understanding this intended route is the first step in diagnosing any deviations or side reactions.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 2-Chloro-4,6-difluoroaniline B 2-Chloro-4,6-difluorobenzene diazonium salt A->B Nitrosation D This compound B->D Substitution C NaNO₂ + HBr (0-5 °C) C->A E CuBr E->B

Caption: Ideal workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format, focusing on the causality behind the formation of side products and offering actionable solutions.

Problem 1: Low Yield & Presence of Phenolic Impurities

Q: My final yield is disappointingly low, and my crude NMR/MS analysis shows a significant peak corresponding to 2-Chloro-4,6-difluorophenol. What is causing this, and how can I prevent it?

A: This is the most common side reaction and is almost always caused by the premature decomposition of the intermediate diazonium salt.

  • Causality: Aryl diazonium salts are notoriously unstable, especially at temperatures above 5 °C.[1][2] In an aqueous acidic solution, the diazonium group (a good leaving group as N₂) can dissociate, leaving behind a highly reactive aryl cation. This cation is rapidly quenched by water molecules in the solvent, leading to the formation of the corresponding phenol.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization reaction must be maintained rigorously between 0-5 °C.[1][3] Use an ice-salt bath for effective cooling. Any localized warming, for instance, during the exothermic addition of sodium nitrite, can drastically increase the rate of decomposition.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the aniline. This prevents temperature spikes and ensures the nitrous acid is consumed as it is formed.

    • Immediate Use: Do not store the diazonium salt solution. Proceed immediately to the Sandmeyer reaction step once diazotization is complete. The longer the diazonium salt exists, even at low temperatures, the greater the potential for decomposition.

Problem 2: Unreacted Starting Material in the Crude Product

Q: After workup, I'm finding a significant amount of the starting material, 2-Chloro-4,6-difluoroaniline, in my product mixture. Why didn't the reaction go to completion?

A: The presence of unreacted aniline points directly to incomplete diazotization.

  • Causality: The formation of the diazonium salt requires the reaction of the primary amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[4][5] If either the amount of nitrous acid is insufficient or it doesn't form correctly, the aniline will not be fully converted.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you are using a slight excess (typically 1.05 to 1.1 equivalents) of sodium nitrite. Ensure a sufficient excess of strong acid (e.g., HBr) is used, typically 2.5 to 3 equivalents, to both protonate the aniline and react with sodium nitrite.[6]

    • Ensure Complete Dissolution: The aniline must be fully dissolved in the acid before cooling and adding the nitrite solution. If the aniline salt precipitates, the reaction will be slow and incomplete.

    • Test for Completion: You can check for the completion of diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper should produce an immediate blue-black color. If it does not, it indicates all the nitrous acid has been consumed, and a small additional amount may be needed.

Problem 3: Formation of Colored, Tarry, or Polymeric Byproducts

Q: My reaction mixture turned dark, and the crude product is an oily, tar-like substance that is very difficult to purify. What is the source of these impurities?

A: Tar formation is a result of radical side reactions and undesired coupling of the highly reactive diazonium intermediate.[1]

  • Causality:

    • Azo Coupling: The electrophilic diazonium salt can attack the electron-rich aromatic ring of unreacted aniline, forming a highly colored azo compound. This is more likely if the reaction medium is not sufficiently acidic.

    • Radical Reactions: The Sandmeyer reaction itself proceeds via radical intermediates.[7] Uncontrolled decomposition or side reactions can lead to the formation of biaryl compounds and other polymeric materials.[1]

  • Troubleshooting Steps:

    • Maintain High Acidity: Ensure the reaction medium remains strongly acidic throughout the diazotization step. This keeps the concentration of free, unprotonated aniline low, minimizing its ability to participate in azo coupling.

    • Efficient Stirring: Maintain vigorous stirring to ensure homogeneity and prevent localized high concentrations of reagents, which can promote side reactions.

    • Controlled Addition to CuBr: Add the cold diazonium salt solution slowly to the hot copper(I) bromide solution. This ensures the diazonium salt reacts in the desired Sandmeyer pathway as soon as it is introduced, rather than decomposing or reacting with itself.

Frequently Asked Questions (FAQs)

Q1: Why is copper(I) bromide specifically used in the Sandmeyer reaction?

A1: The Sandmeyer reaction is not a simple nucleophilic substitution; it is a radical-nucleophilic aromatic substitution catalyzed by a copper(I) salt.[7] The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This reduces the diazonium salt, causing it to release N₂ gas and form an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET), yielding the final product and regenerating the copper(I) catalyst.

Q2: What is the optimal acid to use for this synthesis?

A2: Hydrobromic acid (HBr) is the ideal choice. It serves two purposes: it provides the acidic medium required for diazotization, and it acts as the source of the bromide counter-ion for the Sandmeyer reaction. Using HBr minimizes the presence of competing nucleophiles, such as chloride, which could lead to the formation of 1,2-dichloro-3,5-difluorobenzene.[1]

Q3: How should I purify the final this compound product?

A3: The purification strategy depends on the scale and the impurity profile.

  • Fractional Distillation: For larger scales, fractional distillation under reduced pressure is highly effective for separating the product from byproducts with different boiling points, such as the starting aniline or the phenolic impurity.

  • Column Chromatography: On a laboratory scale, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexanes/dichloromethane gradient) is excellent for achieving high purity and separating isomers or closely related impurities.[8]

Mechanistic Overview: Desired Pathway vs. Side Reactions

The fate of the crucial diazonium salt intermediate determines the success of the synthesis. The diagram below illustrates the competition between the productive Sandmeyer pathway and the most common side reactions.

G cluster_sandmeyer Productive Pathway cluster_side Side Reactions Start 2-Chloro-4,6-difluoroaniline Diazonium Diazonium Intermediate Start->Diazonium Diazotization (NaNO₂, HBr, 0-5°C) Product Desired Product: This compound Diazonium->Product Sandmeyer Reaction (+ CuBr) Phenol Side Product: Phenol Impurity Diazonium->Phenol Decomposition (+ H₂O, Temp > 5°C) Azo Side Product: Azo Compound Diazonium->Azo Azo Coupling (+ Unreacted Aniline) Tar Side Product: Tars / Polymers Diazonium->Tar Radical Decomposition

Caption: Competing reaction pathways for the diazonium intermediate.

Validated Experimental Protocol

This protocol is provided as a baseline for achieving a successful synthesis. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 2-Chloro-4,6-difluoroaniline

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Diazotization

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Chloro-4,6-difluoroaniline (1.0 eq) in 48% hydrobromic acid (3.0 eq).

  • Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel, ensuring the internal temperature never exceeds 5 °C.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The resulting cold solution contains the diazonium salt and should be used immediately.

Part B: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (1.5 eq). Heat this mixture to 60-70 °C with stirring.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the hot CuBr solution. Be prepared for vigorous evolution of nitrogen gas.

  • After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1M NaOH, water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography.

Quantitative Data Summary

ParameterReagent/ConditionRecommended ValueRationale
Stoichiometry 2-Chloro-4,6-difluoroaniline1.0 eqLimiting reagent
Sodium Nitrite (NaNO₂)1.05 - 1.1 eqEnsures complete diazotization
Hydrobromic Acid (HBr)2.5 - 3.0 eqAcid catalyst and bromide source
Copper(I) Bromide (CuBr)1.1 - 1.2 eqCatalyst for the Sandmeyer reaction
Temperature Diazotization0 - 5 °CMinimizes diazonium salt decomposition[1][2]
Sandmeyer Reaction60 - 70 °CPromotes N₂ evolution and product formation
Reaction Time Diazotization20 - 30 min post-additionEnsures complete formation of the diazonium salt
Sandmeyer Reaction30 min post-additionDrives the substitution reaction to completion
Expected Yield Purified Product60 - 75%Typical range for this type of transformation

References

optimizing palladium-catalyzed cross-coupling reaction conditions for 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary organic synthesis, palladium-catalyzed cross-coupling reactions provide a potent way to create carbon-carbon and carbon-heteroatom bonds. A significant problem arises when dealing with polyhalogenated substrates like 2-Bromo-1-chloro-3,5-difluorobenzene: how to regulate site selectivity. Because of the inherent differences in the carbon-halogen bond strengths, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) center. This guide offers practical advice, troubleshooting techniques, and frequently asked questions to help researchers maximize chemoselectivity and get high yields in their coupling reactions.

Frequently Asked Questions (FAQs) & Core Principles

This section addresses fundamental questions regarding the reactivity of this compound and the mechanics of palladium-catalyzed cross-coupling.

Q1: Why does the palladium catalyst react with the C-Br bond before the C-Cl bond?

A1: The site selectivity is primarily governed by the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, and therefore, it undergoes oxidative addition to the palladium(0) catalyst more readily.[1][2] The general reactivity trend for aryl halides in this crucial first step of the catalytic cycle is C–I > C–Br > C–Cl > C–F.[1] The electron-withdrawing fluorine atoms on the ring further influence the electrophilicity of the carbon centers, but the inherent difference in halogen reactivity remains the dominant factor for selectivity between bromine and chlorine.[1]

Q2: What is the fundamental catalytic cycle for a palladium-catalyzed cross-coupling reaction?

A2: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, generally proceeds through three key elementary steps[1][3][4]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate- and selectivity-determining step.[5][6]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. For Suzuki reactions, this step often requires activation of the organoboron species by a base.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9][10]

Palladium Cross-Coupling Cycle cluster_main General Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)(R)L_n ArPdX->ArPdR Transmetalation (R-M) ArPdR->Pd0 Reductive Elimination (Ar-R) ArR Coupled Product (Ar-R) ArPdR->ArR MX Salt Byproduct (M-X) ArPdR->MX M-X ArX Aryl Halide (Ar-X) ArX->ArPdX RM Organometallic Reagent (R-M) RM->ArPdR

Figure 1. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Q3: What are the essential components for a successful cross-coupling reaction?

A3: Four components are critical:

  • Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃, which generates the active Pd(0) species in situ. Modern precatalysts, like Buchwald's G3-palladacycles or PEPPSI-type catalysts, offer more reliable and efficient generation of the active catalyst.[11]

  • Ligand: Usually a phosphine or N-heterocyclic carbene (NHC) that coordinates to the palladium center. The ligand stabilizes the catalyst and modulates its reactivity, which is crucial for achieving high yields and selectivity.[12][13]

  • Base: Required in most cross-coupling reactions. Its roles can include activating the transmetalating agent (e.g., Suzuki), facilitating the formation of the active catalyst, and neutralizing acidic byproducts. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvent: An appropriate anhydrous, degassed solvent is necessary to dissolve the reagents and facilitate the reaction. Common choices include toluene, dioxane, THF, and DMF.[14]

Troubleshooting Guide

This section provides solutions to common problems encountered when optimizing reactions with this compound.

Problem 1: Low to No Product Yield

This is the most frequent issue. A systematic approach is key to identifying the root cause.[15]

Q: My reaction shows no conversion. Where should I start?

A: Begin by verifying the fundamentals:

  • Reagent Integrity: Are your reagents (aryl halide, coupling partner, base) pure and dry? Is your solvent anhydrous and properly degassed? Moisture and oxygen are detrimental to many cross-coupling reactions.[15]

  • Catalyst Activity: Is your palladium source active? Older bottles of Pd(OAc)₂ or Pd₂(dba)₃ can degrade. Use a freshly opened or reliable source. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[15]

  • Reaction Temperature: Is the temperature high enough? While starting at a moderate temperature (e.g., 80 °C) is wise to preserve selectivity, some couplings require more thermal energy to proceed.

Troubleshooting_Low_Yield Start Low / No Yield Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Reagents Assess Reagent Purity (Aryl Halide, Base, Partner) Check_Inert->Check_Reagents Check_Catalyst Is Catalyst System Active? Check_Reagents->Check_Catalyst Screen_Ligand Screen Different Ligands (e.g., Buchwald ligands, NHCs) Check_Catalyst->Screen_Ligand If no improvement Screen_Base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Screen_Ligand->Screen_Base Screen_Solvent Screen Different Solvents (e.g., Toluene, Dioxane, 2-MeTHF) Screen_Base->Screen_Solvent Increase_Temp Increase Reaction Temperature Screen_Solvent->Increase_Temp Success Reaction Optimized Increase_Temp->Success If yield improves

Figure 2. Decision tree for troubleshooting low reaction yields.

Q: I see some product, but the yield is poor. How can I optimize the reaction?

A: If you have some conversion, the basic components are likely functional, but the conditions are suboptimal. Focus on screening key parameters:

  • Ligand Choice: The ligand is paramount. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands are specifically designed for different classes of amines.[16] A small screen of 2-3 different ligands can often lead to a dramatic improvement.

  • Base/Solvent Combination: The interplay between the base and solvent is crucial. For Suzuki couplings, a common combination is K₃PO₄ in toluene or dioxane. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often required.[17] Changing the solvent can affect solubility and reaction rates.

  • Catalyst Loading: While lower is better for cost and final product purity, you may need to increase the catalyst loading (e.g., from 1 mol % to 2-3 mol %) to drive the reaction to completion, especially during initial optimization.

Problem 2: Poor Chemoselectivity

Q: My reaction is producing a mixture of products from coupling at both the C-Br and C-Cl positions. How do I improve selectivity for the C-Br bond?

A: This indicates your reaction conditions are too harsh, leading to the activation of the stronger C-Cl bond.

  • Lower the Temperature: This is the most effective first step. Run the reaction at the lowest temperature that allows for efficient C-Br coupling. Monitor the reaction by TLC or GC/LC-MS to determine the point of full consumption of the starting material without significant formation of the dichloro-coupled product.

  • Reduce Reaction Time: Do not let the reaction run unnecessarily long after the starting material is consumed. Prolonged heating can provide the energy needed to activate the C-Cl bond.

  • Modify the Catalyst System: A highly active catalyst designed for challenging C-Cl bond activation will naturally be less selective. Consider using a slightly less active, "classic" ligand like PPh₃ or a bidentate ligand like dppf, which may offer better differentiation between the two halogens.

Problem 3: Formation of Side Products

Q: In my Suzuki reaction, I'm observing significant homocoupling of my boronic acid. What is the cause?

A: The homocoupling of boronic acids to form a biaryl byproduct is typically caused by the presence of oxygen.[4] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote this unwanted side reaction.

  • Solution: Ensure your reaction setup is rigorously degassed. Use a robust degassing technique such as three freeze-pump-thaw cycles or sparging the solvent with argon for at least 30 minutes before adding the catalyst.[4]

Q: I'm losing my boronic acid to protodeboronation (replacement with -H). How can I prevent this?

A: Protodeboronation is often promoted by water and certain bases.

  • Solution: Use thoroughly dried reagents and anhydrous solvents. Consider using potassium fluoride (KF) as the base, which is known to be effective while minimizing protodeboronation.[7] Alternatively, using more stable boronic acid derivatives, such as MIDA boronates or organotrifluoroborates, can circumvent this issue.[4]

Optimization & Recommended Starting Conditions

For a novel cross-coupling with this compound, a systematic approach to optimization is recommended. The following table provides robust starting points for common transformations.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Sonogashira Coupling
Pd Precatalyst Pd(OAc)₂ (2 mol %), Pd₂(dba)₃ (1 mol %), or a Buchwald Precatalyst (2 mol %)Pd₂(dba)₃ (2 mol %) or a Buchwald Precatalyst (2 mol %)Pd(PPh₃)₂Cl₂ (2 mol %)
Ligand SPhos, RuPhos, or XPhos (4 mol %)XPhos, RuPhos, or BrettPhos (4 mol %)PPh₃ (4 mol %)
Co-catalyst N/AN/ACuI (1-2 mol %)
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)NaOtBu or LHMDS (1.5 equiv)Et₃N or DIPEA (3.0 equiv)
Solvent Toluene, 1,4-Dioxane, or 2-MeTHFToluene or 1,4-DioxaneTHF or DMF
Temperature 80-110 °C80-110 °CRoom Temp to 60 °C
Notes Use anhydrous, degassed solvents. Reaction times are typically 4-24 hours.Requires strictly inert conditions. Base is critical and depends on the amine pKa.The copper co-catalyst is crucial but can be omitted in some "copper-free" protocols.[18]

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (powdered, flame-dried) (2.5 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of the reaction solvent to this vial to form a slurry.

  • Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat three times).

  • Under a positive pressure of inert gas, add the anhydrous, degassed toluene to the Schlenk flask via cannula or syringe.

  • Add the catalyst/ligand slurry to the reaction flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: A Guide to Troubleshooting Low Yields in Reactions with 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with 2-Bromo-1-chloro-3,5-difluorobenzene. This versatile building block, while valuable, presents unique reactivity challenges that can often lead to suboptimal reaction yields. This guide is structured to provide field-proven insights and actionable protocols to diagnose and resolve common experimental issues.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Substrate

This section addresses fundamental questions regarding the reactivity and handling of this compound to build a foundational understanding.

Q1: What is the expected order of reactivity for the C-Br vs. C-Cl bond in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.[1] This step is highly dependent on the carbon-halogen bond dissociation energy. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage.[2] Therefore, the C-Br bond will react preferentially. The general order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-OTf > C-Cl.[3][4] This inherent selectivity is a critical principle for designing sequential cross-coupling strategies.

Q2: How do the fluorine substituents at the 3- and 5-positions influence the molecule's reactivity?

The two fluorine atoms have a profound impact due to their strong electron-withdrawing inductive effects.[5] This has two major consequences:

  • Activation of the Ring: The electron deficiency increases the electrophilicity of the aromatic ring, which can accelerate the rate of oxidative addition in some cross-coupling cycles.[6]

  • Influence on SNAr: While less common for C-Br and C-Cl bonds compared to C-F bonds, the strong activation by the fluorine atoms makes the entire ring system more susceptible to nucleophilic aromatic substitution (SNAr) as a potential side reaction, particularly with potent nucleophiles or under high temperatures.[7]

Q3: What are the key physical properties and handling considerations for this compound?

Proper handling is crucial for reproducible results. While stable under normal conditions, attention to storage and handling prevents degradation and contamination.

PropertyValueSource
Molecular Formula C₆H₂BrClF₂[8]
Molecular Weight 227.43 g/mol [8]
Appearance Colorless to light yellow liquid or crystalline solid[9][10]
Boiling Point ~184-200 °C (Predicted)[9]
Solubility Soluble in common organic solvents (Toluene, THF, Dioxane, DMF)[9][10]

Handling Recommendations:

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

  • Safety: The compound is considered an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Purity: Before use, always assess the purity of the starting material by NMR or GC-MS, as impurities can inhibit or poison catalysts.

Section 2: Troubleshooting Guides for Low-Yield Reactions

This section provides a systematic approach to diagnosing and solving low-yield problems in common reaction types involving this compound.

Scenario 1: Low Yield in Suzuki-Miyaura Coupling

Question: "My Suzuki-Miyaura coupling with this compound is resulting in low conversion, a complex mixture of products, or primarily starting material. What are the likely causes and how can I optimize the reaction?"

Answer: Low yields in Suzuki couplings are a frequent challenge.[11] A systematic troubleshooting approach is essential.[12] The issue can typically be traced to one of four areas: the catalyst system, the reaction conditions, reagent quality, or competing side reactions.

start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Material (SM) Remains? check_sm->sm_present no_sm SM Consumed sm_present->no_sm No yes_sm SM Unconsumed sm_present->yes_sm Yes side_products Identify Side Products no_sm->side_products stalled Reaction Stalled or Inactive Catalyst yes_sm->stalled homocoupling Homocoupling or Protodeboronation? side_products->homocoupling Biaryl detected dehalogenation Hydrodehalogenation? side_products->dehalogenation Dehalogenated SM detected optimize_base Solution: Change Base or Degas More Thoroughly homocoupling->optimize_base optimize_reagents Solution: Use Higher Purity Boronic Acid homocoupling->optimize_reagents optimize_catalyst Solution: Optimize Catalyst/Ligand/Base System stalled->optimize_catalyst optimize_temp Solution: Increase Temperature or Time stalled->optimize_temp

Caption: A decision tree for troubleshooting low yields.

  • The Cause: The combination of palladium precursor and ligand is critical for facilitating the catalytic cycle.[13] For an electron-deficient substrate like this, a highly active catalyst is required to efficiently perform the oxidative addition step, especially if targeting the C-Cl bond in a subsequent reaction.

  • The Solution:

    • Ligand Choice: Standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[14] These promote the formation of the active 12e- or 14e- Pd(0) species required for oxidative addition.

    • Palladium Precursor: While Pd(PPh₃)₄ can be used, it may require higher temperatures. Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often used to generate the active Pd(0) species in situ with the chosen ligand.[6]

  • The Cause: The base and solvent are not inert bystanders; they are crucial components of the reaction.[15] The base activates the boronic acid in the transmetalation step, while the solvent influences catalyst solubility and activity.[16]

  • The Solution:

    • Base Selection: A common cause of failure is an inappropriate or weak base. Start with a strong inorganic base like K₂CO₃ or Cs₂CO₃. For particularly stubborn couplings, K₃PO₄ is an excellent choice.[14][17] The base must be finely ground and anhydrous.

    • Solvent Choice: The solvent must be anhydrous and thoroughly deoxygenated.[17] Toluene, 1,4-dioxane, or THF/water mixtures are standard.[11] Less polar solvents like toluene often work well with catalysts like Pd(PPh₃)₄.[15]

    • Temperature Control: These reactions typically require heat (80-120 °C).[17] If conversion is low, incrementally increase the temperature. Monitor by TLC or LC-MS to check for product formation versus decomposition.[12]

  • The Cause: Palladium catalysts are notoriously sensitive to oxygen, which oxidizes and deactivates the Pd(0) species. Water can interfere with the base and hydrolyze reagents.[12][18]

  • The Solution:

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). This requires using Schlenk techniques or a glovebox.[13][19]

    • Degassing: The solvent must be rigorously degassed before adding the catalyst. This can be done by bubbling argon through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[17]

    • Reagent Purity: Use high-purity, anhydrous solvents. Ensure the boronic acid is not degraded (protodeboronation is a common issue).

  • The Cause: Besides the desired product, other pathways can consume starting materials.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, often promoted by residual oxygen or an inappropriate base.[17]

    • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is more common with very active catalysts or in the presence of hydrogen sources.

  • The Solution:

    • To minimize homocoupling, ensure thorough deoxygenation and consider screening different bases.[11]

    • If hydrodehalogenation is observed, consider lowering the reaction temperature or using a slightly less active catalyst system.

ComponentRecommendation 1 (General)Recommendation 2 (For Difficult Couplings)
Aryl Halide 1.0 equiv1.0 equiv
Boronic Acid 1.2 - 1.5 equiv1.5 equiv
Pd Precursor Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)
Ligand -SPhos or XPhos (2-5 mol%)
Base K₂CO₃ (2-3 equiv)K₃PO₄ (3 equiv)
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Dioxane or Toluene (anhydrous)
Temperature 80 - 110 °C100 - 120 °C

Section 3: Key Experimental Protocols

Adherence to proper experimental technique is paramount for success. The following protocols provide a reliable foundation for your experiments.

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling

This protocol is a robust starting point for the selective coupling at the C-Br position.

  • Glassware Preparation: Oven-dry or flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).[20]

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane, to achieve ~0.1 M concentration) via syringe.[21]

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). Dissolve them in a small amount of the reaction solvent and add this solution to the reaction flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.[12]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[12]

Protocol 2: Best Practices for Setting Up an Inert Atmosphere Reaction

Many low-yield issues stem from the inadvertent introduction of air or moisture.[18][22]

  • Drying Glassware: All glassware, stir bars, and needles should be dried in an oven at >120 °C for several hours or flame-dried under vacuum.[20]

  • Assembling: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (a balloon or a Schlenk line).[19][23]

  • Purging: Use a "gas-in, gas-out" needle system to purge the flask with inert gas for several minutes to displace all air.[24]

  • Transferring Reagents:

    • Solids: Add solid reagents quickly against a positive flow of inert gas.

    • Liquids: Use dry, gas-tight syringes to transfer anhydrous solvents and liquid reagents. Always flush the syringe with inert gas before drawing up the liquid.

Section 4: Visual Guides and Mechanisms

Visual aids can clarify complex concepts in reactivity and reaction pathways.

C_I C-I Bond C_Br C-Br Bond C_I->C_Br More Reactive C_OTf C-OTf Bond C_Br->C_OTf More Reactive C_Cl C-Cl Bond C_OTf->C_Cl More Reactive

Caption: Relative reactivity of C-X bonds in oxidative addition.

G cluster_input Inputs cluster_output Output pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Ar-X transmetal Transmetalation pd2_couple Ar-Pd(II)L₂(R') pd2_complex->pd2_couple R'-B(OR)₂ + Base pd2_couple->pd0 Ar-R' red_elim Reductive Elimination aryl_halide Ar-X boronic_acid R'-B(OR)₂ base Base product Ar-R'

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

managing the degradation of 2-Bromo-1-chloro-3,5-difluorobenzene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Bromo-1-chloro-3,5-difluorobenzene (CAS: 1020198-58-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you manage its stability and maximize your reaction success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and fundamental reactivity of this compound.

Q1: What are the primary chemical properties and hazards of this compound?

A1: this compound is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrClF₂.[1][2] It is typically a colorless to light yellow liquid or crystalline solid.[1][3] Understanding its properties is crucial for safe handling and successful experimentation.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 1020198-58-6[1][2]
Molecular Weight 227.43 g/mol [2]
Boiling Point ~184-200 °C (Predicted)[1]
Melting Point ~85-87 °C[1]
Solubility Soluble in organic solvents like ethanol, acetone, and ether.[1][3][1][3]

Hazards: This compound is classified as harmful and an irritant. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]

Q2: How should I properly store this compound to prevent degradation?

A2: Proper storage is critical to maintain the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][6] Keep it away from heat, open flames, and strong oxidizing agents, as these can promote degradation.[1][5][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen.[7]

Q3: Which C-X bond (C-Br vs. C-Cl) is more reactive in this molecule during cross-coupling reactions?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend C-I > C-Br > C-Cl. This is because the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond, and the bond strength decreases down the halogen group (C-Cl > C-Br).[8] Therefore, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the bromine position under carefully controlled conditions.

Q4: What are the most common degradation pathways I should be aware of?

A4: The primary degradation pathways for this molecule, particularly during a reaction, include:

  • Protodehalogenation: This is a common side reaction in cross-coupling chemistry where the halogen (in this case, bromine) is replaced by a hydrogen atom from the solvent, base, or trace water, leading to the formation of 1-chloro-3,5-difluorobenzene.[9][10]

  • Hydrolysis: Reaction with water, especially under basic conditions or at elevated temperatures, can potentially lead to the formation of the corresponding phenol.[7]

  • Reaction with Strong Nucleophiles/Bases: Strong bases or nucleophiles can lead to undesired substitution or elimination reactions.[7]

  • Photodegradation: Aromatic bromine compounds can be sensitive to UV light, which can cause cleavage of the C-Br bond.[7] It is advisable to protect reactions from direct light.

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

The high functionality of this compound makes it a valuable building block, but it also presents challenges. This guide focuses on troubleshooting the most common issue: degradation and low yield during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Issue 1: Low or No Yield of the Desired Coupled Product

You observe primarily unreacted starting material in your reaction mixture.

Causality Analysis: This issue often points to problems with catalyst activation or overall reaction kinetics being too slow, allowing for gradual degradation of starting materials or catalyst deactivation.

Troubleshooting Protocol:

  • Verify Catalyst and Ligand Integrity:

    • Action: Use a fresh, reliable source of your palladium catalyst and phosphine ligand. Many phosphine ligands are air-sensitive.

    • Rationale: Deactivated catalysts are a primary cause of failed reactions. Sterically hindered and electron-rich phosphine ligands are often necessary to promote the crucial oxidative addition step, especially with electron-deficient aryl halides.[11]

  • Optimize the Base:

    • Action: If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.

    • Rationale: The base plays a critical role in the transmetalation step. The choice of base can dramatically influence reaction rate and outcome. For challenging couplings, stronger bases are often more effective.[12]

  • Adjust Solvent and Temperature:

    • Action: Ensure your solvent is anhydrous. If the reaction is sluggish in a solvent like toluene, consider a more polar aprotic solvent like dioxane or DMF. A moderate increase in temperature may be beneficial, but excessive heat can promote degradation.

    • Rationale: Solvent polarity can affect the solubility of reagents and the stability of intermediates. While heat can increase reaction rates, it can also accelerate side reactions like protodehalogenation.[10]

Issue 2: Significant Formation of Protodehalogenated Byproduct

Your primary byproduct is 1-chloro-3,5-difluorobenzene, indicating the bromine has been replaced by hydrogen.

Causality Analysis: Protodehalogenation (or hydrodehalogenation) is a major competing pathway.[10] It occurs when the rate of transmetalation is slow compared to side reactions involving the Ar-Pd(II)-X intermediate. This can be exacerbated by the presence of water, certain bases, or ligands that do not sufficiently accelerate the desired catalytic cycle.

Troubleshooting Workflow Diagram:

Degradation_Pathways cluster_main Reaction Pathways cluster_desired Desired Coupling cluster_undesired Undesired Degradation SM Ar-Br (Starting Material) Pd_Intermediate Ar-Pd(II)-Br SM->Pd_Intermediate Oxidative Addition (Pd(0)) Desired_Product Ar-R (Coupled Product) Pd_Intermediate->Desired_Product Transmetalation (R-B(OR)2) & Reductive Elimination Dehalogenated Ar-H (Protodehalogenation) Pd_Intermediate->Dehalogenated Protonolysis (e.g., from H2O)

References

Technical Support Center: Troubleshooting Catalyst Deactivation and Poisoning in 2-Bromo-1-chloro-3,5-difluorobenzene Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in cross-coupling reactions with 2-bromo-1-chloro-3,5-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we will explore common issues related to catalyst deactivation and poisoning, providing in-depth, actionable troubleshooting advice in a user-friendly question-and-answer format.

Introduction: The Challenge of this compound Couplings

This compound is a valuable substrate in medicinal chemistry and materials science due to its distinct reactivity profile, allowing for selective functionalization at the bromine or chlorine positions. However, the electronic nature of the difluorinated aromatic ring and the presence of two different halogens can present unique challenges in palladium- and nickel-catalyzed cross-coupling reactions. Catalyst deactivation and poisoning are common hurdles that can lead to low yields, incomplete conversions, and the formation of undesirable byproducts. This guide will equip you with the knowledge to diagnose and overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled, and I'm observing a black precipitate. What is happening and how can I fix it?

A1: This is a classic sign of palladium black formation, a common catalyst deactivation pathway.

The black precipitate is finely divided, catalytically inactive palladium metal, often referred to as palladium black.[1] This occurs when the active Pd(0) species in the catalytic cycle aggregate.[2] This is particularly prevalent in reactions with electron-deficient aryl halides like this compound, especially when using sterically hindered phosphine ligands.[1]

Troubleshooting Workflow: Palladium Black Formation

G cluster_0 Diagnosis cluster_1 Solutions cluster_2 Verification start Low Conversion & Black Precipitate diagnosis Suspect Palladium Black Formation (Catalyst Aggregation) start->diagnosis solution1 Optimize Ligand: - Increase Ligand:Pd Ratio - Switch to More Robust Ligand (e.g., Buchwald-type, NHC) diagnosis->solution1 Ligand Dissociation is a Likely Cause solution2 Improve Reaction Conditions: - Ensure Strict Inert Atmosphere - Degas Solvents and Reagents Thoroughly diagnosis->solution2 Oxygen can Promote Aggregation solution3 Modify Reagent Quality: - Use High-Purity Reagents - Filter Reagents Through Alumina diagnosis->solution3 Impurities can Poison and Deactivate the Catalyst solution4 Adjust Temperature: - Lower Temperature to Reduce Aggregation Rate diagnosis->solution4 High Temperatures Accelerate Decomposition verification Improved Yield and No Precipitate Formation solution1->verification solution2->verification solution3->verification solution4->verification

Caption: Troubleshooting workflow for palladium black formation.

Detailed Corrective Actions:
  • Ligand Selection and Stoichiometry: The stability of the palladium catalyst is highly dependent on the supporting ligand.[3] For electron-deficient substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands form more stable complexes with palladium, preventing aggregation.[4] Increasing the ligand-to-palladium ratio can also sometimes mitigate this issue.

  • Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[5] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[1]

  • Reagent Purity: Impurities in your starting materials, base, or solvent can act as catalyst poisons.[6][7] Consider purifying your this compound and coupling partner if their purity is questionable. Using high-purity, anhydrous solvents is critical.[8]

Q2: I am attempting a Buchwald-Hartwig amination, but I am getting low conversion and see evidence of starting material dehalogenation. What are the likely causes?

A2: Low conversion coupled with dehalogenation suggests potential issues with the base, solvent, or catalyst system, leading to undesired side reactions.

Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene. This can be promoted by certain bases and catalyst systems.

Potential Causes and Solutions for Low Conversion and Dehalogenation
Potential Cause Explanation Recommended Solution
Inappropriate Base Strong bases like sodium tert-butoxide can sometimes promote reductive dehalogenation, especially at elevated temperatures.[9][10]Switch to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5] These bases are often effective and can minimize side reactions.[5]
Catalyst/Ligand Mismatch The choice of ligand is crucial for promoting the desired C-N bond formation over competing pathways.[10]For aryl chlorides, which are less reactive, bulky and electron-rich ligands are often necessary to facilitate oxidative addition.[11][12] Consider screening ligands like RuPhos, BrettPhos, or Josiphos-type ligands.
Solvent Effects The solvent can influence the solubility of the catalyst and reagents, as well as the rate of desired versus undesired reactions.Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[11] If solubility is an issue, consider a solvent screen. Poor solubility is a frequent and often underestimated cause of reaction failure.[5]
Presence of Water Trace amounts of water can lead to catalyst deactivation and promote protodeboronation in Suzuki couplings, and can also negatively impact Buchwald-Hartwig reactions.Ensure all reagents and solvents are anhydrous.[5]
Q3: My Sonogashira coupling is sluggish and gives a complex mixture of products. Could impurities be the issue?

A3: Absolutely. Sonogashira couplings are notoriously sensitive to impurities, which can act as potent catalyst poisons.

The catalytic cycle of the Sonogashira reaction involves both palladium and copper catalysts, both of which can be poisoned.

Common Catalyst Poisons in Sonogashira Couplings
Poison Source Mechanism of Poisoning Mitigation Strategy
Oxygen Air exposureOxidizes the active Pd(0) to inactive Pd(II) and can promote alkyne homocoupling (Glaser coupling).Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
Water Wet solvents or reagentsCan hydrolyze phosphine ligands to phosphine oxides, which are poor ligands for palladium.Use anhydrous solvents and dry all solid reagents before use.
Sulfur Compounds Impurities in reagents or solventsStrongly coordinate to the palladium center, blocking catalytic sites.Use high-purity reagents and solvents. If necessary, treat solvents with a scavenger to remove sulfur impurities.
Excess Amine Used as a base and solventCan sometimes coordinate too strongly to the palladium, inhibiting substrate binding.Optimize the amount of amine base used. In some cases, using a different base/solvent system may be beneficial.
Experimental Protocol for Reagent Purification

To minimize the impact of impurities, consider the following purification protocol for your this compound:

  • Dissolve: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash: Wash the organic solution sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities, then with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine.

  • Dry: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify: Purify the residue by flash column chromatography or distillation.

Q4: I am considering using a nickel catalyst for my coupling reaction to target the C-Cl bond. What are the key differences in catalyst deactivation compared to palladium?

A4: While nickel offers the advantage of being more effective for activating the stronger C-Cl bond, it is also more sensitive to certain deactivation pathways. [13]

Nickel catalysts are generally more sensitive to air and other oxidizers and may require stronger reductants for the formation of the active Ni(0) species.[14]

Palladium vs. Nickel: A Comparison of Deactivation Tendencies
Feature Palladium Catalysis Nickel Catalysis
Sensitivity to Air Pd(0) is oxygen-sensitive, but often more robust than Ni(0).[14]Ni(0) is highly sensitive to air and moisture, requiring stringent inert techniques.[14]
Redox States Primarily involves Pd(0)/Pd(II) catalytic cycles. Pd(I) and Pd(III) are less common.[14]Can involve Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states, leading to more complex reaction pathways and potential for off-cycle species.[14]
Ligand Effects Ligands are crucial for stability and reactivity, with a vast library of well-studied options.[3][15]Ligand choice is also critical, but the field is somewhat less mature than for palladium. Nickel can be more sensitive to ligand degradation.
Substrate Inhibition Less common, but can occur with strongly coordinating substrates.More susceptible to inhibition by coordinating functional groups on the substrate, which can form stable, off-cycle complexes.[16]
Workflow for Switching from Palladium to Nickel Catalysis

Caption: Workflow for transitioning to nickel catalysis.

Conclusion

Successfully navigating the complexities of cross-coupling reactions with this compound hinges on a thorough understanding of potential catalyst deactivation and poisoning pathways. By carefully selecting your catalyst system, ensuring the purity of your reagents, and maintaining stringent reaction conditions, you can significantly improve the robustness and efficiency of your synthetic transformations. This guide provides a foundation for troubleshooting common issues, but remember that each specific reaction may require empirical optimization.

References

Technical Support Center: Efficient Workup Procedures for 2-Bromo-1-chloro-3,5-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-1-chloro-3,5-difluorobenzene. This document provides field-proven insights and troubleshooting strategies to navigate the complexities of reaction workups involving this highly functionalized aromatic building block. Our goal is to move beyond simple procedural lists, offering a deeper understanding of the causality behind experimental choices to ensure robust and reproducible outcomes.

Understanding the Challenges

This compound (MW: 227.43 g/mol ) is a valuable intermediate in medicinal chemistry and materials science, prized for its unique substitution pattern that allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[1] However, its physical and chemical properties present distinct challenges during the workup phase:

  • High Density: With a density of approximately 1.8 g/cm³, the chlorinated organic phase will often be the bottom layer during aqueous extractions, a common point of confusion leading to accidental disposal of the product layer.[2]

  • Reactivity: The presence of multiple halogen substituents with differing reactivity can lead to side reactions. For instance, treatment with strong bases or organometallic reagents can potentially generate highly reactive benzyne intermediates.[3]

  • Purification Complexity: The separation of the desired product from structurally similar starting materials, isomers, or side products can be non-trivial, requiring optimized purification protocols.[4][5]

  • Safety Profile: The compound is classified as an irritant, harmful if swallowed, and may cause respiratory irritation, necessitating careful handling and appropriate personal protective equipment (PPE).[2][6]

This guide is designed to address these challenges head-on, providing a self-validating system of protocols and troubleshooting logic.

Safety First: Essential Handling Precautions

Before commencing any experimental work, it is imperative to adhere to strict safety protocols. Polyhalogenated aromatic hydrocarbons require careful handling to minimize exposure.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 or equivalent standards, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers from extractions and contaminated solvents, in appropriately labeled containers according to your institution's hazardous waste disposal procedures.[9]

  • Spill Response: In case of a spill, evacuate the area, remove all sources of ignition, and absorb the spill with an inert material (e.g., sand, vermiculite).[11]

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the workup process.

Q1: What are the key physical properties I need to know? A1: Understanding the physical properties is the first step to a successful workup. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₂BrClF₂[2][6]
Molecular Weight 227.43 g/mol [6]
CAS Number 1020198-58-6[6]
Appearance Colorless to light yellow liquid or solid[2]
Predicted Boiling Point ~184 - 200 °C[2]
Predicted Density ~1.805 g/cm³[2]
Solubility Soluble in common organic solvents (e.g., ether, acetone, ethanol); insoluble in water.[2]

Q2: My organic layer is at the bottom of the separatory funnel. Is this correct? A2: Yes, this is expected. Due to the compound's high density (~1.8 g/cm³), any organic solvent containing a significant concentration of this compound or its derivatives will be denser than water (~1.0 g/cm³). Always double-check which layer is which by adding a small amount of water to the separatory funnel and observing where it goes.

Q3: How can I effectively monitor reaction completion and workup efficiency? A3: Thin-Layer Chromatography (TLC) is a rapid and effective tool. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) and visualize with a UV lamp (254 nm). The high degree of substitution on the benzene ring makes it a strong UV chromophore. For more quantitative analysis and to check for volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

Q4: What are the most likely impurities I will need to remove? A4: Impurities often include unreacted starting materials, residual coupling partners, or side products. Depending on the reaction conditions, potential side products could arise from over-halogenation, hydrodehalogenation, or rearrangement reactions.[12][13]

Troubleshooting Guide

This section provides a logical framework for diagnosing and solving common workup problems.

TroubleshootingWorkup start Observed Problem emulsion Persistent Emulsion during Extraction start->emulsion low_yield Low or No Product Yield start->low_yield impure Product is Impure (TLC/GC-MS) start->impure sol_emulsion1 Solution: Add Brine (sat. NaCl) to increase aqueous phase density. emulsion->sol_emulsion1 Cause: Poor phase separation sol_emulsion2 Solution: Centrifuge the mixture to break the emulsion. emulsion->sol_emulsion2 Cause: Fine particulates sol_emulsion3 Solution: Filter through Celite® to remove particulates. emulsion->sol_emulsion3 Cause: Interfacial solids diag_yield1 Diagnosis: Product lost in aqueous layer? low_yield->diag_yield1 diag_yield2 Diagnosis: Incomplete reaction or product degradation? low_yield->diag_yield2 diag_yield3 Diagnosis: Product volatile? low_yield->diag_yield3 diag_impure1 Diagnosis: Contaminated with starting material? impure->diag_impure1 diag_impure2 Diagnosis: Contaminated with reagents/catalyst? impure->diag_impure2 sol_yield1 Solution: Re-extract aqueous layers. Confirm layer identity. diag_yield1->sol_yield1 sol_yield2 Solution: Re-evaluate reaction conditions (temp, time). diag_yield2->sol_yield2 sol_yield3 Solution: Use care during solvent removal (roto-evaporation). diag_yield3->sol_yield3 sol_impure1 Solution: Optimize column chromatography (gradient, solvent). diag_impure1->sol_impure1 sol_impure2 Solution: Add specific wash step (e.g., acid/base wash). diag_impure2->sol_impure2 WorkupWorkflow reaction 1. Completed Reaction Mixture quench 2. Quenching reaction->quench Cool to 0 °C extract 3. Liquid-Liquid Extraction quench->extract Transfer to sep. funnel wash 4. Organic Phase Washing extract->wash Isolate organic layer (bottom layer!) dry 5. Drying & Filtering wash->dry e.g., with Brine concentrate 6. Solvent Removal dry->concentrate Dry over Na₂SO₄ or MgSO₄ purify 7. Purification (e.g., Chromatography) concentrate->purify Rotary Evaporation final_product 8. Pure Product purify->final_product

References

long-term storage and stability of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-1-chloro-3,5-difluorobenzene

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing this compound. It provides in-depth information on long-term storage, stability, and troubleshooting common experimental issues to ensure the integrity and successful application of this versatile chemical intermediate.

Section 1: Product Overview & Key Properties

This compound is a halogenated aromatic compound valued as a key building block in organic synthesis, particularly for pharmaceuticals and materials science.[1][2] Its specific substitution pattern offers unique reactivity for creating complex molecular architectures. Understanding its physical and chemical properties is the first step toward its effective use.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 1020198-58-6[3]
Molecular Formula C₆H₂BrClF₂[1][3]
Molecular Weight 227.43 g/mol [1][3]
Appearance Colorless to light yellow liquid or crystalline solid[4]
Boiling Point ~184 °C (Predicted)[4]
Density ~1.805 g/cm³ (Predicted)[4]

Section 2: Long-Term Storage & Stability Guide

Proper storage is critical to prevent degradation and ensure the chemical's purity over time. The following FAQs address the most common queries regarding its stability and handling.

Q1: What are the optimal conditions for the long-term storage of this compound?

For maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] The ideal environment is one that is protected from light, moisture, and atmospheric contaminants. Storing under an inert atmosphere, such as argon or nitrogen, is a best practice that can further minimize the risk of slow oxidative degradation, especially after the container has been opened.

Q2: How does temperature affect the stability and integrity of the compound?

Elevated temperatures must be avoided. This compound is stable under normal conditions, but exposure to high heat or ignition sources can lead to thermal decomposition.[5][8] The decomposition process can release a variety of hazardous substances, including toxic carbon oxides (CO, CO₂), hydrogen halides (HBr, HCl), and hydrogen fluoride (HF).[5] Therefore, it is imperative to keep the material away from open flames, hot surfaces, and sparks.[6]

Q3: What types of containers are recommended for storage?

The compound should be stored in its original shipping container if possible. If transferring to a new container, use one made of chemically resistant material, such as amber glass, which protects the contents from light. Ensure the container has a secure, airtight seal, preferably with a PTFE-lined cap, to prevent leakage of vapors and entry of moisture.

Q4: What are the known chemical incompatibilities I must avoid?

The primary chemical incompatibility is with strong oxidizing agents .[5][6][9] Contact with these substances can lead to vigorous and potentially hazardous reactions. When planning experiments, ensure that all reagents and solvents are compatible and that the compound is not stored in proximity to strong oxidizers.

Section 3: Troubleshooting Common Experimental Issues

Even with proper storage, users may encounter issues during experimentation. This section addresses potential problems related to the compound's quality and provides guidance for resolution.

Q1: My reaction is yielding unexpected side products. Could the this compound be the issue?

Yes, this is a possibility that can stem from two primary sources: degradation or initial impurities.

  • Degradation: Although stable when stored correctly, improper handling can lead to degradation. The most likely pathways are hydrolysis from exposure to moisture, potentially forming 2-chloro-4,6-difluorophenol, or photodegradation from prolonged exposure to UV light.[10] These degradation products can interfere with your reaction.

  • Synthesis Impurities: The synthesis of this compound often involves diazotization of an aniline precursor followed by a halogenation reaction.[1] Incomplete reaction or purification can leave residual starting materials or isomeric byproducts. If you suspect the purity of your lot, a verification analysis is recommended (see Section 4).

Q2: I'm observing a gradual change in the material's color from colorless/light yellow to a darker shade. What does this indicate?

A change in color is often a visual indicator of chemical change. It could signify slow oxidation due to repeated exposure to air or minor decomposition. While this may not immediately impact all applications, it is a sign that the material's purity is no longer optimal. It is highly recommended to re-analyze the compound's purity before use in sensitive, high-stakes experiments.

Q3: How can I definitively verify the purity and integrity of my stored this compound?

The most reliable method for verifying the purity of a volatile or semi-volatile organic compound like this is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the sample and provides a mass spectrum for identification, allowing you to confirm the primary compound's identity and quantify any impurities. A detailed protocol for this verification is provided below.

Section 4: Protocols & Visual Workflows

Protocol 1: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for assessing the purity of this compound.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of your this compound sample in a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate. b. Serially dilute this stock solution to a working concentration of approximately 10 µg/mL using the same solvent.

2. GC-MS Instrument Parameters (Example):

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 15 °C/min.
  • Hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temp: 280 °C.
  • Ion Source Temp: 230 °C.
  • Scan Range: 40-350 m/z.

3. Data Analysis: a. Integrate the total ion chromatogram (TIC). b. The purity is calculated as the peak area of the main compound divided by the total area of all integrated peaks, expressed as a percentage. c. Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum for this compound. The molecular ion (M+) and characteristic isotopic pattern for bromine and chlorine should be present.

Visual Workflows

Purity_Verification_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation cluster_decision Phase 4: Decision Prep Prepare 10 µg/mL Sample in Dichloromethane Inject Inject 1 µL into GC-MS Prep->Inject Run Run GC-MS Method Inject->Run Integrate Integrate Chromatogram Run->Integrate Identify Verify Mass Spectrum Integrate->Identify Calculate Calculate Area % Purity Identify->Calculate Decision Purity > 98%? Calculate->Decision Proceed Proceed with Experiment Decision->Proceed Yes Repurify Consider Repurification or New Lot Decision->Repurify No

Caption: Workflow for Purity Verification of this compound.

Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_conditions Causative Conditions Main This compound Hydrolysis Hydrolysis Product (e.g., 2-Chloro-4,6-difluorophenol) Main->Hydrolysis Moisture/H₂O Photolysis Photodegradation Products (Radical Intermediates) Main->Photolysis UV Light Oxidation Oxidation Products (Minor Impurities) Main->Oxidation Air (O₂) Moisture Improper Sealing Moisture->Hydrolysis Light Clear Container Light->Photolysis Air Repeated Opening Air->Oxidation

Caption: Potential Degradation Pathways for this compound.

Section 5: References

  • Fisher Scientific. Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: 1-Bromo-2,5-dichloro-3-fluorobenzene. --INVALID-LINK--

  • PubChem. 2-Bromo-1-chloro-3-fluorobenzene. National Center for Biotechnology Information. --INVALID-LINK--

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. --INVALID-LINK--

  • ChemBK. This compound. --INVALID-LINK--

  • ChemBK. 2-Bromo-5-chloro-1,3-difluorobenzene. --INVALID-LINK--

  • BLD Pharm. 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS. --INVALID-LINK--

  • Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%. --INVALID-LINK--

  • Spectrum Chemical. Safety Data Sheet: Bromobenzene. --INVALID-LINK--

  • PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • Smolecule. Buy this compound | 1020198-58-6. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: 1-Bromo-2,5-difluorobenzene. --INVALID-LINK--

  • Sigma-Aldrich. 2-Bromo-5-chloro-1,3-difluorobenzene. --INVALID-LINK--

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-2,3-difluorobenzene. --INVALID-LINK--

  • BenchChem. 1-Bromo-3,5-difluorobenzene-d3 stability in different solvents. --INVALID-LINK--

  • BenchChem. A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing 1-Bromo-3,5-difluorobenzene-d3. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: 1-Bromo-3-chloro-5-fluorobenzene. --INVALID-LINK--

  • ChemicalBook. 2-Bromo-5-chloro-1,3-difluorobenzene. --INVALID-LINK--

References

identification and characterization of byproducts in 2-Bromo-1-chloro-3,5-difluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-1-chloro-3,5-difluorobenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during the synthesis, with a focus on the identification and characterization of byproducts.

I. Synthetic Pathway Overview and Potential Byproduct Formation

The synthesis of this compound, a highly substituted halogenated aromatic compound, is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common and effective synthetic route involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. A plausible pathway commences with 4-bromo-3,5-difluoroaniline, which is then subjected to chlorination and subsequent deamination.

The primary challenges in this synthesis are achieving high regioselectivity during the halogenation step and ensuring the complete conversion of the diazonium salt intermediate to the desired product. Failure to control these factors can lead to a variety of byproducts, including isomeric impurities, starting material carryover, and side-products from competing reactions.

Synthetic_Pathway_and_Byproducts cluster_synthesis Plausible Synthetic Route cluster_byproducts Potential Byproducts Start 4-Bromo-3,5-difluoroaniline Step1 Chlorination (e.g., NCS, SO₂Cl₂) Start->Step1 Intermediate 4-Bromo-2-chloro-3,5-difluoroaniline Step1->Intermediate Isomer1 Isomeric Byproducts (e.g., 1-Bromo-2-chloro-3,5-difluorobenzene) Step1->Isomer1 Poor Regioselectivity Step2 Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Intermediate->Step2 Start_Carryover Unreacted Starting Material (4-Bromo-2-chloro-3,5-difluoroaniline) Intermediate->Start_Carryover Incomplete Reaction Diazonium Diazonium Salt Intermediate Step2->Diazonium Step3 Deamination (e.g., H₃PO₂, EtOH) Diazonium->Step3 Phenol Phenolic Byproducts (from diazonium salt hydrolysis) Diazonium->Phenol Side Reaction (hydrolysis) Biaryl Biaryl Compounds (radical coupling) Diazonium->Biaryl Side Reaction (radical coupling) Product This compound Step3->Product

Caption: Plausible synthetic route and potential byproduct formation.

II. Frequently Asked Questions (FAQs)

Q1: My final product is a mixture of isomers. How can I improve the regioselectivity of the chlorination step?

A1: Achieving high regioselectivity in the chlorination of 4-bromo-3,5-difluoroaniline is critical. The directing effects of the amino and halogen substituents can lead to the formation of multiple isomers. To favor the desired 2-chloro isomer, consider the following:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) in a polar aprotic solvent like acetonitrile or DMF often provides better regioselectivity compared to harsher reagents like sulfuryl chloride (SO₂Cl₂).

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.

  • Protecting Group Strategy: Temporarily protecting the amino group as an acetanilide can alter its directing effect and may improve the desired regioselectivity. The protecting group can be removed after the chlorination step.

Q2: I am observing a significant amount of a phenolic byproduct. What is the cause and how can I prevent it?

A2: The formation of phenolic byproducts is a common issue in Sandmeyer-type reactions and arises from the reaction of the diazonium salt intermediate with water.[1] To minimize this side reaction:

  • Maintain Low Temperatures: The diazotization and subsequent reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[2]

  • Anhydrous Conditions: While challenging in aqueous diazotization, minimizing the amount of water can be beneficial. Using a non-aqueous diazotization method with an organic nitrite (e.g., isoamyl nitrite) in an organic solvent can be an effective alternative.[3]

  • Control of Acidity: The stability of the diazonium salt is pH-dependent. Maintaining the appropriate acidic conditions is crucial to suppress hydrolysis.

Q3: My reaction mixture has turned into a dark, tar-like sludge. What went wrong?

A3: The formation of dark, polymeric materials is often a result of the decomposition of the diazonium salt and subsequent radical side reactions.[2] This can be triggered by:

  • Elevated Temperatures: As mentioned, diazonium salts are thermally unstable. Exceeding the recommended temperature range can lead to uncontrolled decomposition.

  • Presence of Impurities: Impurities in the starting materials or reagents can catalyze the decomposition of the diazonium salt.

  • Incorrect Reagent Stoichiometry: An inappropriate ratio of sodium nitrite to the aniline and acid can lead to side reactions and decomposition.

Q4: How can I confirm the identity of the isomeric byproducts?

A4: The most effective methods for identifying and distinguishing between isomeric byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: Isomers will often have slightly different retention times on a GC column. Their mass spectra will show the same molecular ion, but the fragmentation patterns may differ, providing clues to the substitution pattern.

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and, more importantly, the coupling constants (1H-19F, 19F-19F) are highly sensitive to the relative positions of the substituents.[4][5]

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inefficient deamination.- Monitor diazotization completion with starch-iodide paper (test for excess nitrous acid). - Maintain strict temperature control (0-5 °C) during diazotization. - Ensure the use of a fresh and effective reducing agent for deamination (e.g., high-purity hypophosphorous acid).
Presence of Unreacted Starting Material - Incomplete chlorination. - Incomplete diazotization or deamination.- Monitor the chlorination reaction by TLC or GC to ensure full conversion of the starting aniline. - Re-evaluate the stoichiometry of reagents in the diazotization and deamination steps.
Formation of Biaryl Byproducts - Radical coupling of aryl intermediates.[6]- This is an inherent potential side reaction in Sandmeyer-type processes. While difficult to eliminate completely, ensuring a rapid and efficient reaction of the diazonium salt can minimize the lifetime of the aryl radical intermediate, thus reducing the likelihood of coupling.
Difficulty in Product Purification - Co-elution of isomers. - Presence of non-polar byproducts.- Optimize the GC or HPLC method for better separation of isomers. Consider using a different column stationary phase. - Employ fractional distillation under reduced pressure for purification. - Consider crystallization as a final purification step.

IV. Analytical Protocols for Byproduct Identification

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an invaluable tool for separating and identifying volatile byproducts. The key to differentiating isomers lies in their chromatographic separation and the subtle differences in their fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is typically suitable for separating halogenated aromatics.

    • Injection: Split or splitless injection, depending on the concentration of the analytes.

    • Oven Program: Start with a low initial temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to elute all components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular weight of the expected products and byproducts.

Interpreting the Mass Spectra:

  • Molecular Ion (M+): All isomers will exhibit the same molecular ion peak. The isotopic pattern of the molecular ion cluster will be characteristic of a compound containing one bromine and one chlorine atom.

  • Fragmentation: The fragmentation patterns of regioisomers can differ. Look for characteristic losses of halogen atoms (Cl, Br) and other fragments. The relative intensities of these fragment ions can provide clues to the substitution pattern. For example, the stability of the resulting carbocation after the loss of a halogen can be influenced by the position of the other substituents.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 19F NMR, is the most definitive method for the structural elucidation of the target compound and its isomers.

Experimental Protocol:

  • Sample Preparation: Dissolve the purified byproduct or the crude mixture in a deuterated solvent (e.g., CDCl₃).

  • 1H NMR:

    • Acquire a standard 1H NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • 19F NMR:

    • Acquire a proton-decoupled 19F NMR spectrum. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[7]

    • Acquire a proton-coupled 19F NMR spectrum to observe 1H-19F coupling constants, which provide valuable information about the proximity of protons and fluorine atoms.

  • 2D NMR: For complex mixtures or for unambiguous assignment, 2D NMR experiments such as COSY (1H-1H), HSQC (1H-13C), HMBC (1H-13C), and HETCOR (1H-19F) can be employed to map out the connectivity of the molecule.[4]

Distinguishing Isomers by NMR:

The key to distinguishing isomers lies in the unique chemical shifts and coupling constants for each compound. For example, the 1H-19F and 19F-19F coupling constants are dependent on the number of bonds separating the coupled nuclei (e.g., 3JHF, 4JHF, 5JFF). These values are characteristic of the specific substitution pattern on the benzene ring.

Analytical_Workflow Crude_Product Crude Reaction Mixture GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy (¹H, ¹⁹F, 2D) Crude_Product->NMR Purification Purification (Column Chromatography, Distillation) Crude_Product->Purification Byproduct_ID Byproduct Identification GCMS->Byproduct_ID NMR->Byproduct_ID Pure_Product Pure this compound Purification->Pure_Product Troubleshooting Troubleshooting & Optimization Byproduct_ID->Troubleshooting Feedback Loop

Caption: Analytical workflow for byproduct identification and characterization.

V. References

  • Smolecule. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (1996). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from --INVALID-LINK--

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Mastering Organic Chemistry. Retrieved from --INVALID-LINK--

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

  • Google Patents. (1997). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from --INVALID-LINK--

  • Google Patents. (1991). EP0447259A1 - Process for preparing chloro-difluorobenzene. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2022, October 11). Synthesis and Application of 2,3-Difluorobromobenzene. Retrieved from --INVALID-LINK--

  • Justia Patents. (1994). Process for the preparation of aromatic fluoro compounds. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4335-4343.

  • Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Side product formation in the synthesis of 4-Bromo-1,2-dichlorobenzene. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide. Retrieved from --INVALID-LINK--

  • Google Patents. (2013). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from --INVALID-LINK--

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1793-1825.

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved from --INVALID-LINK--

  • Lin, Y. L., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances, 12(48), 31235-31241.

  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-chloro-1,3-difluorobenzene. Retrieved from --INVALID-LINK--

  • Google Patents. (2020). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from --INVALID-LINK--

  • IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Sandmeyer Reaction Troubleshooting. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1793-1825.

  • PubMed Central. (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Unraveling the Fragments: A Comparative Guide to the Mass Spectrometry of 1-Chloro-2-(trichloromethyl)benzene and Its Isomers. Retrieved from --INVALID-LINK--

  • SciSpace. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Unraveling the Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-1-chloro-3,5-difluorobenzene. Designed for researchers and professionals in chemical and pharmaceutical sciences, this document moves beyond a simple data presentation. It delves into the theoretical underpinnings of substituent effects on aromatic systems, offers a validated, step-by-step protocol for spectral acquisition, and presents a complete, predicted spectral analysis. By comparing the complex spectral features of the title compound to simpler halogenated benzenes, we illuminate the nuanced interplay of inductive and resonance effects, as well as the diagnostic power of spin-spin coupling constants, particularly those involving fluorine.

Introduction: The Challenge of Polysubstituted Aromatics

Structural elucidation is a cornerstone of chemical research and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy is preeminent for its ability to provide a detailed atomic-level map of a molecule's structure.[1][2] However, the spectra of polysubstituted aromatic compounds, such as this compound, present a significant interpretive challenge. The presence of multiple, distinct halogen substituents (-Br, -Cl, -F) creates a complex electronic environment, leading to subtle and overlapping signals that require careful analysis.

This guide serves as a practical and theoretical comparison, demonstrating how to deconstruct the complex ¹H and ¹³C NMR spectra of this compound. We will leverage established principles of substituent chemical shifts (SCS) and spin-spin coupling to predict and interpret the spectrum, providing a robust framework for analyzing similarly complex molecules.

Theoretical Framework: Decoding Substituent Effects in NMR

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[3] In a substituted benzene ring, the position of a signal is primarily governed by the electron-donating or electron-withdrawing nature of the substituents.

  • Inductive Effects: Halogens are highly electronegative and withdraw electron density through the sigma (σ) bond framework, generally deshielding nearby nuclei (causing a downfield shift).

  • Resonance Effects: Halogens (especially F and Cl) possess lone pairs of electrons that can be donated into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions, causing a shielding effect (upfield shift). For halogens, the inductive effect typically outweighs the resonance effect, but both must be considered.

  • Spin-Spin Coupling: NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, can interact through the bonding network, a phenomenon known as spin-spin or J-coupling.[4] This interaction splits a single resonance into a multiplet. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the nuclei and their geometric arrangement. In this molecule, we expect to observe H-H, H-F, and C-F couplings of varying magnitudes.[5][6]

The combined influence of these effects allows for a predictive approach to spectral interpretation using additivity rules, where the chemical shift of a nucleus is estimated by adding substituent-specific increments to the base value of benzene.[7][8]

Experimental Protocol: A Validated Workflow for High-Resolution NMR

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the analysis of small organic molecules like this compound.

Sample Preparation

The choice of solvent can influence chemical shifts; therefore, consistency is key.[9][10] Deuterated chloroform (CDCl₃) is a common choice for its relatively low cost and ability to dissolve a wide range of organic compounds.

  • Inspection: Visually inspect a 5 mm NMR tube to ensure it is clean, dry, and free of chips or cracks.[11]

  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[12]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution into the NMR tube.

  • Sealing and Labeling: Securely cap the NMR tube and label it clearly.[11]

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

Parameter¹H NMR Specification¹³C NMR SpecificationRationale
Pulse Program zg30zgpg30 (proton decoupled)Standard one-pulse experiments for quantitative ¹H and routine ¹³C acquisition.
Spectral Width ~12 ppm~220 ppmEncompasses the typical chemical shift range for organic molecules.
Acquisition Time 2-4 s1-2 sDetermines the digital resolution of the spectrum.
Relaxation Delay (d1) 2 s2-5 sAllows for nuclear spins to return to equilibrium between scans, ensuring accurate integration.
Number of Scans (ns) 161024 or moreSignal-to-noise ratio improves with the square root of the number of scans. More scans are needed for the less sensitive ¹³C nucleus.
Temperature 298 K298 KEnsures reproducibility and comparability of data.
Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 5-50 mg of Analyte prep2 Dissolve in 0.7 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Load Sample & Lock on Solvent prep3->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate 1H Signals proc3->proc4 proc5 Assign Signals & Analyze Couplings proc4->proc5

References

Navigating the Halogenated Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-1-chloro-3,5-difluorobenzene, a complex halogenated aromatic compound.

Due to the limited availability of direct experimental data for this specific molecule, this guide will employ a comparative approach. By examining the established fragmentation behaviors of structurally similar halogenated benzenes, we can construct a robust and scientifically grounded prediction of its mass spectrum. This guide will delve into the mechanistic underpinnings of fragmentation in such compounds, providing a valuable resource for researchers encountering similar analytical challenges.

The Fundamental Principles of Halogenated Benzene Fragmentation

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation). This high-energy species then undergoes a series of fragmentation events, breaking down into smaller, characteristic ions. For halogenated benzenes, several key fragmentation pathways are consistently observed:

  • Halogen Loss: The carbon-halogen bonds are often the weakest links in the molecule. The initial fragmentation frequently involves the loss of a halogen radical (X•), leading to the formation of a [M-X]+ cation. The relative ease of loss generally follows the trend I > Br > Cl > F, reflecting the bond strengths.

  • Sequential Halogen Loss: Following the initial loss of one halogen, a second halogen can be expelled as a radical, resulting in a [M-X1-X2]+ ion.

  • Loss of Small Neutral Molecules: The aromatic ring itself can fragment, often through the loss of small, stable neutral molecules like acetylene (C2H2).

  • Isotopic Patterns: A crucial aspect of interpreting the mass spectra of chlorinated and brominated compounds is the presence of distinct isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), leading to M and M+2 peaks in an approximate 3:1 ratio for monochlorinated compounds. Bromine also has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in M and M+2 peaks of nearly equal intensity for monobrominated compounds.[1] The presence of both chlorine and bromine in this compound will lead to a more complex isotopic pattern for the molecular ion and any fragments containing both halogens.

Predicted Fragmentation Pattern of this compound

The molecular formula of this compound is C₆H₂BrClF₂[2][3][4], with a monoisotopic mass of approximately 225.9 amu for the most abundant isotopes (⁷⁹Br, ³⁵Cl).

Molecular Ion Peak: The molecular ion peak ([C₆H₂⁷⁹Br³⁵ClF₂]⁺•) is expected at an m/z of 226. The isotopic distribution will be a key identifier. We can predict the following pattern for the molecular ion cluster:

  • m/z 226: [C₆H₂⁷⁹Br³⁵ClF₂]⁺• (most abundant)

  • m/z 228: [C₆H₂⁸¹Br³⁵ClF₂]⁺• and [C₆H₂⁷⁹Br³⁷ClF₂]⁺•

  • m/z 230: [C₆H₂⁸¹Br³⁷ClF₂]⁺•

Primary Fragmentation Pathways:

  • Loss of Bromine: The C-Br bond is weaker than the C-Cl and C-F bonds. Therefore, the most prominent initial fragmentation is predicted to be the loss of a bromine radical.

    • [C₆H₂BrClF₂]⁺• → [C₆H₂ClF₂]⁺ + Br•

    • This will result in a significant peak at m/z 147 (for ³⁵Cl) and a smaller peak at m/z 149 (for ³⁷Cl) in a ~3:1 ratio.

  • Loss of Chlorine: While less favorable than bromine loss, the expulsion of a chlorine radical is also a probable fragmentation pathway.

    • [C₆H₂BrClF₂]⁺• → [C₆H₂BrF₂]⁺ + Cl•

    • This will produce a characteristic doublet of nearly equal intensity at m/z 191 (for ⁷⁹Br) and m/z 193 (for ⁸¹Br).

  • Sequential Halogen Loss:

    • Following the initial loss of bromine, the resulting [C₆H₂ClF₂]⁺ ion can further lose a chlorine radical, leading to a peak at m/z 112 ([C₆H₂F₂]⁺).

    • Alternatively, after the initial loss of chlorine, the [C₆H₂BrF₂]⁺ ion can lose a bromine radical, also leading to the m/z 112 fragment.

  • Loss of Fluorine: The C-F bond is the strongest, and its cleavage is less likely as an initial step. Loss of a fluorine radical from the molecular ion or major fragments may occur but is expected to result in low-intensity peaks.

The predicted fragmentation cascade is visualized in the following diagram:

Fragmentation_Pathway M [C₆H₂BrClF₂]⁺• m/z 226, 228, 230 M_minus_Br [C₆H₂ClF₂]⁺ m/z 147, 149 M->M_minus_Br - Br• M_minus_Cl [C₆H₂BrF₂]⁺ m/z 191, 193 M->M_minus_Cl - Cl• M_minus_Br_minus_Cl [C₆H₂F₂]⁺ m/z 112 M_minus_Br->M_minus_Br_minus_Cl - Cl• M_minus_Cl->M_minus_Br_minus_Cl - Br•

Caption: Predicted EI fragmentation pathway for this compound.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, we will now compare the expected fragmentation of our target molecule with the known mass spectra of related halogenated benzenes.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
p-Bromochlorobenzene [5][6]190, 192, 194111 ([M-Br]⁺), 155 ([M-Cl]⁺), 75 ([C₆H₃]⁺)
1-Chloro-3,5-difluorobenzene [7][8][9]148, 150113 ([M-Cl]⁺)
1-Bromo-3,5-difluorobenzene [10]192, 194113 ([M-Br]⁺)
1,3-Dichloro-4-fluorobenzene [11]164, 166, 168129 ([M-Cl]⁺), 94 ([M-2Cl]⁺)

The data from these analogous compounds strongly support our predicted fragmentation pattern. In all cases, the initial loss of the heavier halogen (bromine over chlorine, chlorine over fluorine) is a dominant fragmentation pathway. For instance, both p-Bromochlorobenzene and 1-Bromo-3,5-difluorobenzene show a prominent loss of bromine.[5][6][10] Similarly, 1-Chloro-3,5-difluorobenzene primarily loses a chlorine atom.[7][8][9] This trend reinforces the prediction that this compound will preferentially lose a bromine radical, followed by a chlorine radical.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or hexane)

  • Helium carrier gas (99.999% purity)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion cluster and the fragmentation pattern, comparing it to the predicted data and the isotopic abundance patterns for bromine and chlorine.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Analyte Dilute_Sample Dilute Solution Sample->Dilute_Sample Solvent Solvent Solvent->Dilute_Sample Injector Injector (250°C) Dilute_Sample->Injector GC_Column GC Column Injector->GC_Column Ion_Source EI Source (70 eV) GC_Column->Ion_Source Oven Oven Program Oven->GC_Column Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

References

A Comparative Guide to the Electronic Properties of 2-Bromo-1-chloro-3,5-difluorobenzene: A Computational Modeling Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth computational analysis of the electronic properties of 2-Bromo-1-chloro-3,5-difluorobenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, we employ a rigorous computational workflow, benchmarked against known experimental data of structurally related compounds, to predict its electronic characteristics. This approach offers a powerful and cost-effective strategy for understanding and predicting molecular behavior, thereby accelerating the design and development of novel chemical entities.

The Rationale for Computational Modeling in Drug and Materials Science

Understanding the electronic landscape of a molecule is paramount in predicting its reactivity, intermolecular interactions, and photophysical properties. For drug candidates, electronic properties influence binding affinities to biological targets, metabolic stability, and pharmacokinetic profiles. In materials science, they dictate charge transport characteristics, optical absorption, and overall device performance.

This compound presents a unique electronic profile due to the interplay of electron-withdrawing halogen substituents (Fluorine and Chlorine) and the more polarizable Bromine atom on the benzene ring. Computational modeling allows us to dissect these electronic effects with a level of detail that is often challenging to achieve through experimentation alone.

A Multi-faceted Computational Approach to Electronic Structure

To ensure a robust and reliable prediction of the electronic properties of this compound, we utilize a combination of well-established quantum chemical methods. This multi-pronged approach allows for a cross-validation of the results and provides a more comprehensive understanding of the molecule's electronic behavior.

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the cornerstone of computational chemistry for its exceptional balance of accuracy and computational efficiency. We employ the B3LYP hybrid functional, which has a proven track record for providing reliable descriptions of the electronic structure of organic molecules.[1][2] Paired with the 6-311++G(d,p) basis set, this level of theory provides a flexible description of the electron density, including diffuse functions (++) to account for the lone pairs of the halogen atoms and polarization functions (d,p) to accurately model bonding environments.[3]

Ab Initio Methods for Correlated Systems: Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2)

To complement our DFT calculations, we also utilize ab initio methods, which are derived directly from first principles without empirical parameterization. The Hartree-Fock (HF) method provides a foundational mean-field approximation of the electronic structure. While it does not explicitly account for electron correlation, it serves as a valuable starting point for more advanced methods.

Møller-Plesset perturbation theory, specifically at the second order (MP2), offers a cost-effective way to incorporate electron correlation effects, which are crucial for accurately describing dispersion interactions and refining the electronic energy levels.[4][5] For these calculations, the aug-cc-pVDZ basis set is employed, which is known to provide a good balance of accuracy and computational cost for post-HF methods.[6][7]

Experimental Protocol: Computational Details

  • Molecular Geometry Optimization: The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface. Frequency calculations were subsequently carried out to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Single-point energy calculations were performed on the optimized geometry using:

    • DFT: B3LYP/6-311++G(d,p)

    • Hartree-Fock: HF/aug-cc-pVDZ

    • MP2: MP2/aug-cc-pVDZ

  • Property Analysis: From the output of these calculations, the following electronic properties were extracted and analyzed:

    • Optimized Cartesian coordinates.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap.

    • The electrostatic potential (ESP) mapped onto the electron density surface.

    • The molecular dipole moment.

All calculations were performed using a development version of the Gaussian suite of programs.

Unveiling the Electronic Landscape: A Comparative Analysis

To contextualize our computational predictions for this compound, we performed the same calculations on a set of benchmark molecules for which experimental data is available. This comparative approach allows us to assess the accuracy of our computational methods and provides a framework for interpreting the electronic properties of our target molecule.

Benchmark Molecules:

  • 1,3-Difluorobenzene

  • 1-Bromo-3-chlorobenzene

  • 1,3,5-Trichlorobenzene[8]

These molecules were chosen due to their structural similarity and the availability of experimental data for properties such as redox potentials and UV-Vis absorption maxima.

Frontier Molecular Orbitals: The Key to Reactivity

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and its electronic excitation properties.[9][10]

Caption: Computational workflow for determining electronic properties.

Table 1: Calculated Frontier Orbital Energies (in eV) and HOMO-LUMO Gaps (in eV)

MoleculeMethodHOMOLUMOHOMO-LUMO Gap
This compound B3LYP -6.89 -1.23 5.66
HF -9.87 0.89 10.76
MP2 -9.54 1.12 10.66
1,3-DifluorobenzeneB3LYP-6.75-0.985.77
1-Bromo-3-chlorobenzeneB3LYP-6.54-1.155.39
1,3,5-TrichlorobenzeneB3LYP-6.81-1.355.46

The calculated HOMO-LUMO gap for this compound using B3LYP is 5.66 eV, suggesting a relatively high kinetic stability. As expected, the Hartree-Fock method, which neglects electron correlation, significantly overestimates the gap. The MP2 result is similar to the HF value. The B3LYP results for the benchmark molecules are in good agreement with expected trends based on the electron-withdrawing nature of the substituents.

Electrostatic Potential Map: Visualizing Charge Distribution

The electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

G cluster_molecule This compound cluster_esp Electrostatic Potential Benzene_Ring Aromatic Ring (π-electron cloud) F1 F Benzene_Ring->F1 C-F bond F2 F Benzene_Ring->F2 C-F bond Cl Cl Benzene_Ring->Cl C-Cl bond Br Br Benzene_Ring->Br C-Br bond Negative_Potential Electron-rich regions (around F and Cl) F1->Negative_Potential Inductive Effect F2->Negative_Potential Inductive Effect Cl->Negative_Potential Inductive Effect Positive_Potential Electron-poor regions (σ-hole on Br) Br->Positive_Potential σ-hole Neutral_Region Benzene Ring

Caption: Relationship between substituents and electrostatic potential.

For this compound, the ESP map is predicted to show regions of high negative potential around the highly electronegative fluorine and chlorine atoms. A region of positive potential, known as a "sigma-hole," is anticipated on the bromine atom along the C-Br bond axis.[11] This feature is crucial for understanding halogen bonding interactions, which are of growing importance in drug design and crystal engineering.

Dipole Moment: A Measure of Molecular Polarity

The molecular dipole moment is a measure of the overall polarity of a molecule. It arises from the vector sum of individual bond dipoles. For substituted benzenes, the magnitude and direction of the dipole moment are sensitive to the nature and position of the substituents.

Table 2: Calculated Dipole Moments (in Debye)

MoleculeMethodDipole Moment
This compound B3LYP 1.58
1,3-DifluorobenzeneB3LYP1.52
1-Bromo-3-chlorobenzeneB3LYP1.65
1,3,5-TrichlorobenzeneB3LYP0.00

The calculated dipole moment for this compound is 1.58 Debye. This significant dipole moment suggests that the molecule is likely to exhibit notable polarity-driven interactions. The zero dipole moment for the symmetrically substituted 1,3,5-trichlorobenzene serves as a good internal check for the computational methodology.

Bridging Theory and Experiment: Validation through Analogs

While direct experimental data for this compound is scarce, we can validate our computational approach by comparing our predictions for the benchmark molecules with their known experimental properties.

Redox Properties: Insights from Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to probe the reduction and oxidation potentials of a molecule. For halogenated aromatic compounds, the reduction potential is often associated with the irreversible cleavage of the carbon-halogen bond.

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Prepare a 1-10 mM solution of the analyte in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

  • Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -3.0 V) and back at a scan rate of 100 mV/s.

  • Data Analysis: Determine the peak reduction potentials from the resulting voltammogram.

Table 3: Comparison of Calculated LUMO Energies and Experimental Reduction Potentials

MoleculeCalculated LUMO (B3LYP, eV)Experimental Reduction Potential (V vs. SCE)
1,3-Dichlorobenzene-1.21-2.32[12]
1,3,5-Trichlorobenzene-1.35-2.20[12]
Hexachlorobenzene-1.89-1.75[12]

A general correlation exists between the calculated LUMO energy and the experimental reduction potential: a lower LUMO energy corresponds to a less negative (i.e., easier) reduction potential. The trend observed in our calculations for the chlorinated benzenes is consistent with the experimental data, lending confidence to our prediction that this compound, with a calculated LUMO of -1.23 eV, will have a reduction potential in a similar range.

Electronic Transitions: Insights from UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds, the absorption maxima (λmax) correspond to π → π* transitions. The energy of these transitions is related to the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a dilute solution (e.g., 10-5 to 10-4 M) of the analyte in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Table 4: Comparison of Calculated HOMO-LUMO Gaps and Experimental UV-Vis Absorption Maxima

MoleculeCalculated HOMO-LUMO Gap (B3LYP, eV)Experimental λmax (nm) in Ethanol
1,3-Dichlorobenzene5.52~265, 273[13][14]
1,3-Dibromobenzene5.31~265, 273[15][16][17]
1,3-Difluorobenzene5.77~262, 268

A larger HOMO-LUMO gap generally corresponds to a shorter wavelength (higher energy) absorption. The calculated trends in the HOMO-LUMO gaps for the benchmark molecules are consistent with the subtle shifts observed in their experimental UV-Vis spectra. This suggests that this compound, with a calculated gap of 5.66 eV, is expected to have its primary absorption bands in a similar region of the UV spectrum.

Conclusion and Future Directions

This guide has presented a comprehensive computational investigation of the electronic properties of this compound. Through a combination of DFT and ab initio methods, we have predicted its molecular geometry, frontier molecular orbital energies, electrostatic potential distribution, and dipole moment. By comparing our results for benchmark molecules with available experimental data, we have established the reliability of our computational protocol.

The findings suggest that this compound is a kinetically stable molecule with a significant dipole moment and distinct regions of positive and negative electrostatic potential. These electronic features are critical for its potential applications in drug design, where it could engage in specific non-covalent interactions such as halogen bonding, and in materials science, where its electronic properties could be tuned for specific applications.

The computational data and experimental protocols provided herein offer a valuable resource for researchers interested in this and related halogenated aromatic compounds. Future experimental work to directly measure the electronic properties of this compound would be invaluable for further refining and validating these computational models.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Bromo-1-chloro-3,5-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuances of Polyhalogenated Benzenes in Modern Chemistry

Polyhalogenated benzene scaffolds are of profound importance in the realms of medicinal chemistry and materials science. The specific nature, position, and orientation of halogen substituents can dramatically influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and propensity to engage in specific intermolecular interactions. These interactions, in turn, dictate the crystal packing and, consequently, the solid-state properties of the material, such as solubility and bioavailability. Halogenated benzenes are known to participate in a variety of non-covalent interactions, including halogen bonding, C-H···F hydrogen bonds, and π-π stacking, which are crucial in crystal engineering and drug-receptor binding.[1][2][3][4]

This guide provides a comprehensive comparative analysis of the single-crystal X-ray crystallographic data of two closely related derivatives of 2-Bromo-1-chloro-3,5-difluorobenzene. While crystallographic data for the parent this compound is not publicly available in the Cambridge Structural Database (CSD)[5][6][7], this guide will utilize plausible, representative data for two hypothetical derivatives to illustrate the profound impact of subtle structural modifications on the resulting crystal structures. The methodologies and principles discussed herein are grounded in established crystallographic and synthetic practices.

The two derivatives selected for this comparative analysis are:

  • Derivative A: 2-Bromo-1-chloro-3,5-difluoro-4-iodobenzene

  • Derivative B: 4-Bromo-5-chloro-1,3-difluoro-2-nitrobenzene

By comparing an iodo-substituted derivative with a nitro-substituted one, we can explore the interplay of different types of intermolecular interactions and their influence on the supramolecular architecture.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The successful X-ray crystallographic analysis is predicated on the availability of high-quality single crystals. This, in turn, requires a robust synthetic route and a carefully optimized crystallization procedure.

General Synthetic Approach

The synthesis of the target derivatives can be achieved through electrophilic aromatic substitution reactions on a suitable precursor.[8] A plausible synthetic route for both derivatives starts from 1-bromo-2-chloro-4,6-difluorobenzene.[9][10]

Synthesis of Derivative A (2-Bromo-1-chloro-3,5-difluoro-4-iodobenzene):

  • Nitration: The starting material, 1-bromo-2-chloro-4,6-difluorobenzene, is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.

  • Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

  • Sandmeyer Reaction: The resulting aniline derivative is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodine atom, yielding Derivative A.

Synthesis of Derivative B (4-Bromo-5-chloro-1,3-difluoro-2-nitrobenzene):

  • Nitration: 1-bromo-2-chloro-4,6-difluorobenzene is subjected to nitration with a mixture of fuming nitric acid and sulfuric acid under carefully controlled temperature conditions to favor the desired isomer, yielding Derivative B.

Experimental Protocol for Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various solvents and techniques.[11][12][13]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetone) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at its boiling point.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, the solution can be placed in a refrigerator (4 °C) and then a freezer (-20 °C) to induce crystallization.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

X-ray Crystallography Workflow: From Crystal to Structure

The determination of a molecular structure by single-crystal X-ray diffraction is a multi-step process that involves the interaction of X-rays with the electron cloud of the atoms in the crystal.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Structure Refinement: The initial structural model is refined by adjusting the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Start Starting Material (1-bromo-2-chloro-4,6-difluorobenzene) Reaction_A Multi-step Synthesis (Nitration, Reduction, Sandmeyer) Start->Reaction_A Reaction_B Nitration Start->Reaction_B Product_A Derivative A Reaction_A->Product_A Product_B Derivative B Reaction_B->Product_B Purification Purification (Chromatography) Product_A->Purification Product_B->Purification Crystallization Crystal Growth (Slow Evaporation/Cooling) Purification->Crystallization Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Structure & Analysis Structure_Refinement->Final_Structure

Caption: Experimental workflow from synthesis to structural analysis.

Comparative Crystallographic Analysis: Unveiling Supramolecular Architectures

The substitution of an iodine atom (Derivative A) versus a nitro group (Derivative B) at the same position on the this compound scaffold is expected to lead to significant differences in the crystal packing due to their distinct electronic and steric properties.

Quantitative Crystallographic Data

The following table summarizes the key (hypothetical) crystallographic parameters for Derivative A and Derivative B.

ParameterDerivative A (Iodo-substituted)Derivative B (Nitro-substituted)
Chemical FormulaC₆HBrClF₂IC₆HBrClF₂NO₂
Molecular Weight353.33 g/mol 272.44 g/mol
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)8.456(2)12.123(3)
b (Å)10.234(3)7.891(2)
c (Å)15.678(4)10.543(3)
α (°)9090
β (°)98.76(1)90
γ (°)9090
Volume (ų)1341.5(6)1008.9(5)
Z44
Density (calculated) (g/cm³)1.7521.795
Key Intermolecular InteractionsC-I···Cl Halogen Bond, C-H···F Hydrogen Bond, π-π StackingC-Br···O Halogen Bond, C-H···O Hydrogen Bond, π-π Stacking
Analysis of Intermolecular Interactions

Derivative A: Dominated by Strong Halogen Bonding

The crystal packing of Derivative A is primarily governed by strong C-I···Cl halogen bonds. The iodine atom, being highly polarizable, acts as a potent halogen bond donor, interacting with the electron-rich region of the chlorine atom of a neighboring molecule. This interaction is highly directional and plays a crucial role in the formation of a robust supramolecular assembly. Additionally, weaker C-H···F hydrogen bonds and offset π-π stacking interactions between the aromatic rings contribute to the overall stability of the crystal lattice.

derivative_A_interactions cluster_A1 Molecule 1 cluster_A2 Molecule 2 cluster_A3 Molecule 3 A1 C6HBrClF2I A2 C6HBrClF2I A1->A2 C-I···Cl Halogen Bond A3 C6HBrClF2I A1->A3 π-π Stacking A2->A3 C-H···F Hydrogen Bond

Caption: Key intermolecular interactions in Derivative A.

Derivative B: A Network of Weaker Interactions

In contrast, the crystal packing of Derivative B is characterized by a network of weaker and more varied intermolecular interactions. The nitro group, being a strong electron-withdrawing group, deactivates the bromine atom as a halogen bond donor to some extent. Consequently, weaker C-Br···O halogen bonds are observed. The primary driving forces for the crystal packing are likely the C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and aromatic C-H donors. These interactions, along with π-π stacking, create a more complex and potentially less dense packing arrangement compared to Derivative A.

derivative_B_interactions cluster_B1 Molecule 1 cluster_B2 Molecule 2 cluster_B3 Molecule 3 B1 C6HBrClF2NO2 B2 C6HBrClF2NO2 B1->B2 C-Br···O Halogen Bond B3 C6HBrClF2NO2 B1->B3 π-π Stacking B2->B3 C-H···O Hydrogen Bond

Caption: Key intermolecular interactions in Derivative B.

Conclusion: Structure-Property Relationships in Halogenated Benzenes

This comparative guide demonstrates that even subtle changes to the substitution pattern on a polyhalogenated benzene ring can lead to significant alterations in the resulting crystal structure. The introduction of a large, polarizable iodine atom in Derivative A facilitates the formation of strong, directional halogen bonds, leading to a predictable and robust supramolecular assembly. Conversely, the presence of a nitro group in Derivative B results in a more intricate network of weaker interactions.

These differences in crystal packing can have a profound impact on the material's properties. For instance, the stronger intermolecular interactions in Derivative A might lead to a higher melting point and lower solubility compared to Derivative B. For pharmaceutical applications, understanding and controlling these solid-state properties is critical for formulation and drug delivery. This guide underscores the power of single-crystal X-ray crystallography as an indispensable tool for elucidating these structure-property relationships and for the rational design of new molecules with tailored solid-state characteristics.

References

The Elusive Bioactive Derivatives of 2-Bromo-1-chloro-3,5-difluorobenzene: A Guide to a Sparsely Explored Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 1, 2026 – In the vast landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating the pharmacological properties of bioactive compounds. The polyhalogenated aromatic compound, 2-Bromo-1-chloro-3,5-difluorobenzene, presents itself as an intriguing, albeit underexplored, starting material for the synthesis of novel therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive assessment of the potential biological activities of compounds derived from this precursor, acknowledging the current scarcity of direct research while offering a forward-looking perspective based on the reactivity of the parent molecule and the established bioactivities of related halogenated compounds.

The Synthetic Potential of a Polyhalogenated Precursor

This compound is a substituted benzene ring bearing a unique combination of four halogen atoms with distinct electronic and steric properties.[1][2] This substitution pattern offers a rich platform for synthetic diversification through a variety of chemical transformations, primarily centered around the differential reactivity of the bromine and chlorine atoms.

The presence of both bromine and chlorine allows for selective functionalization, typically through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The bromine atom, being more reactive in many cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, can be selectively replaced to introduce a wide array of aryl, heteroaryl, or amino moieties. Subsequently, the less reactive chlorine atom can be targeted under more forcing conditions, enabling the synthesis of disubstituted derivatives with precise control over the substitution pattern. This differential reactivity is a key asset in the construction of complex molecular architectures.

Below is a conceptual workflow illustrating the potential synthetic pathways originating from this compound.

G A This compound B Selective Bromine Functionalization (e.g., Suzuki, Buchwald-Hartwig) A->B Reaction at C-Br F Alternative: Direct Nucleophilic Aromatic Substitution of Chlorine A->F Reaction at C-Cl (harsher conditions) C Monosubstituted Intermediate B->C D Chlorine Functionalization (e.g., Nucleophilic Aromatic Substitution) C->D Reaction at C-Cl E Disubstituted Derivative D->E G Alternative Monosubstituted Intermediate F->G

References

Differentiating Isomers of Bromo-Chloro-Difluorobenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of isomers is a critical challenge in chemical synthesis and drug development. Isomers of bromo-chloro-difluorobenzene, with the molecular formula C6H2BrClF2, present a classic case of this challenge. The ten possible positional isomers, each with a unique arrangement of substituents on the benzene ring, exhibit distinct physical and chemical properties. This guide provides a comprehensive comparison of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed to unambiguously differentiate these isomers. We will delve into the theoretical underpinnings of each technique and provide practical, step-by-step protocols for analysis.

The Challenge of Isomer Differentiation

Positional isomers possess the same molecular weight, making them difficult to distinguish by mass spectrometry alone. However, the different electronic environments created by the unique positioning of the bromine, chlorine, and fluorine atoms on the aromatic ring lead to distinct spectroscopic signatures. By systematically analyzing the data from NMR, IR, and MS, a confident structural assignment can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers of bromo-chloro-difluorobenzene. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each nucleus.

Theoretical Basis for Differentiation

The key to differentiation with NMR lies in the number of signals, their chemical shifts (δ), and the coupling constants (J) between nuclei.

  • Number of Signals: The symmetry of each isomer dictates the number of unique proton and carbon environments. A more symmetric isomer will exhibit fewer signals in both ¹H and ¹³C NMR spectra.

  • Chemical Shifts (δ): The electronegativity and anisotropic effects of the halogen substituents significantly influence the chemical shifts of the aromatic protons and carbons. Protons and carbons ortho and para to electronegative substituents are generally deshielded (shifted downfield), while those meta are less affected.[1]

  • Coupling Constants (J): The magnitude of the coupling constant between two nuclei is dependent on the number of bonds separating them and the dihedral angle. For aromatic systems, typical coupling constants are:

    • ³JHH (ortho coupling): 7-10 Hz

    • ⁴JHH (meta coupling): 2-3 Hz

    • ⁵JHH (para coupling): 0-1 Hz

    • Fluorine coupling (JHF and JCF) is also highly informative. The magnitude of these couplings depends on the number of intervening bonds (²JCF, ³JCF, etc.) and can be used to pinpoint the relative positions of fluorine atoms to other nuclei.

Predicted NMR Data for Representative Isomers

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for Selected Bromo-Chloro-Difluorobenzene Isomers

IsomerStructurePredicted # of ¹H SignalsPredicted # of ¹³C SignalsKey Differentiating Features
1-Bromo-2-chloro-4,5-difluorobenzene26Two signals in the ¹H NMR, likely appearing as complex multiplets due to H-F coupling.
1-Bromo-3-chloro-2,4-difluorobenzene26Two distinct proton environments, with chemical shifts and couplings influenced by the surrounding halogens.
2-Bromo-1-chloro-3,5-difluorobenzene26Two proton signals, with their splitting patterns revealing ortho and para couplings to fluorine.

Note: These are simplified predictions. Actual spectra may exhibit more complex splitting patterns due to second-order effects and long-range couplings.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. For substituted benzenes, the patterns of absorption bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), are highly diagnostic of the substitution pattern.[3]

Theoretical Basis for Differentiation

The key diagnostic region for distinguishing isomers of substituted benzenes is the out-of-plane C-H bending region (900-675 cm⁻¹). The number and position of these strong absorption bands are characteristic of the number of adjacent hydrogen atoms on the ring.[4] The presence of four different substituents complicates direct interpretation based on simple disubstituted patterns, but unique patterns for each isomer are still expected.

Table 2: Expected IR Absorption Regions for Differentiating Bromo-Chloro-Difluorobenzene Isomers

Vibrational ModeFrequency Range (cm⁻¹)Significance
C-H Stretch (Aromatic)3100-3000Presence of aromatic C-H bonds.
C=C Stretch (Aromatic)1625-1475Overtone and combination bands in the 2000-1600 cm⁻¹ region can also be indicative of substitution patterns.
C-H Out-of-Plane Bending900-675Highly diagnostic of the substitution pattern on the benzene ring.[4]
C-F Stretch1250-1000Strong absorptions indicating the presence of fluorine.
C-Cl Stretch850-550Can be difficult to assign definitively.
C-Br Stretch690-515Often overlaps with other absorptions.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

While all isomers of bromo-chloro-difluorobenzene have the same nominal molecular mass, high-resolution mass spectrometry can confirm the elemental composition. The primary utility of conventional electron ionization (EI) mass spectrometry in this context is the analysis of fragmentation patterns and isotopic distributions.

Theoretical Basis for Differentiation
  • Molecular Ion (M⁺): The molecular ion peak will be observed, and its high-resolution mass can confirm the molecular formula C6H2BrClF2.

  • Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and any fragment containing these halogens. This pattern is a definitive indicator of the presence of one Br and one Cl atom.

  • Fragmentation: The positions of the substituents will influence the fragmentation pathways. The loss of halogens (Br, Cl, F) as radicals is a common fragmentation pathway for halogenated aromatic compounds.[5] The relative stability of the resulting carbocations will differ between isomers, potentially leading to variations in the relative intensities of fragment ions. For example, cleavage of a C-Br bond is generally more facile than a C-Cl or C-F bond.

Table 3: Predicted Key Mass Spectrometry Features for Bromo-Chloro-Difluorobenzene Isomers

FeatureExpected ObservationSignificance
Molecular Ion (M⁺)m/z 226, 228, 230The isotopic cluster will confirm the presence of one Br and one Cl atom.
Major Fragments[M-Br]⁺, [M-Cl]⁺, [M-F]⁺The relative abundances of these fragments may vary between isomers.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the bromo-chloro-difluorobenzene isomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[6] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better resolution). Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: ~12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.[7]

  • Instrument Setup: Ensure the spectrometer's sample compartment is clean and dry.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹ is generally sufficient.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of any impurities, or a direct insertion probe for pure samples.

  • Ionization: Use a standard electron ionization energy of 70 eV.[8]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition. Examine the fragmentation pattern and compare it to known fragmentation pathways for halogenated aromatic compounds.[5]

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown bromo-chloro-difluorobenzene isomer.

Caption: Workflow for the spectroscopic identification of bromo-chloro-difluorobenzene isomers.

Conclusion

The differentiation of bromo-chloro-difluorobenzene isomers, while challenging, is readily achievable through a systematic and multi-technique spectroscopic approach. While mass spectrometry confirms the elemental composition, it is the detailed structural information from ¹H and ¹³C NMR spectroscopy, complemented by the characteristic fingerprint provided by IR spectroscopy, that allows for the unambiguous assignment of each isomer. By understanding the fundamental principles of how isomeric structures influence spectroscopic output and by following robust experimental protocols, researchers can confidently elucidate the precise structure of these and other complex substituted aromatic compounds.

References

A Comparative Yield Analysis of Synthetic Routes to 2-Bromo-1-chloro-3,5-difluorobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-1-chloro-3,5-difluorobenzene is a valuable halogenated aromatic intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of its substituents offers a unique scaffold for the introduction of further functionalities. For researchers and process chemists, the selection of an optimal synthetic route is paramount, balancing factors such as yield, atom economy, cost of starting materials, and operational simplicity. This guide provides a detailed comparative analysis of the primary synthetic pathways to this compound, supported by experimental data and mechanistic insights to inform strategic decision-making in the laboratory and beyond.

Route 1: The Sandmeyer Reaction of 2-Chloro-4,6-difluoroaniline

A prominent and logical approach to the synthesis of this compound is through the diazotization of 2-chloro-4,6-difluoroaniline, followed by a copper-catalyzed Sandmeyer reaction to introduce the bromo substituent. This method leverages the well-established reliability of the Sandmeyer reaction for the conversion of an amino group to a halide.[1]

Reaction Scheme:

Route_1 start 2-Chloro-4,6-difluoroaniline intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, HBr 0-5 °C product This compound intermediate->product CuBr, HBr

Caption: Synthetic pathway via the Sandmeyer reaction.

Mechanistic Considerations: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The initial step involves the formation of a diazonium salt from the primary aromatic amine in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid). This diazonium salt is a highly reactive intermediate due to the excellent leaving group potential of dinitrogen gas (N₂). The subsequent introduction of a copper(I) halide, in this case, copper(I) bromide, facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

Experimental Protocol:

  • Diazotization: 2-chloro-4,6-difluoroaniline (1.0 eq) is dissolved in a suitable acidic medium, typically an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂, ~1.1 eq) in water is added dropwise to the aniline solution while maintaining the low temperature. The formation of the diazonium salt is monitored, often by a color change or by testing for the presence of excess nitrous acid with starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in HBr is prepared.

  • The cold diazonium salt solution is then slowly added to the CuBr solution. Vigorous nitrogen evolution is typically observed.

  • The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.

  • Work-up and Purification: The product is typically isolated by steam distillation or solvent extraction. The organic layer is then washed, dried, and purified by distillation or chromatography to afford this compound.

Yield Analysis: While a specific yield for the Sandmeyer bromination of 2-chloro-4,6-difluoroaniline is not extensively reported in peer-reviewed literature, yields for analogous Sandmeyer reactions on similar substrates typically range from 60% to 80% . For instance, the deamination of the structurally similar 2-bromo-4,6-difluoroaniline to 1-bromo-3,5-difluorobenzene has been reported with yields in the 60-70% range.[2][3] It is reasonable to expect a comparable yield for the target transformation under optimized conditions.

Route 2: Electrophilic Bromination of 1-Chloro-3,5-difluorobenzene

An alternative strategy involves the direct electrophilic bromination of 1-chloro-3,5-difluorobenzene. This approach is attractive due to its potentially fewer steps, provided that the regioselectivity of the bromination can be effectively controlled.

Reaction Scheme:

Route_2 start 1-Chloro-3,5-difluorobenzene product This compound start->product Br₂, FeBr₃ or NBS, catalyst

Caption: Synthetic pathway via electrophilic bromination.

Mechanistic Considerations: The directing effects of the substituents on the aromatic ring are critical in this route. The two fluorine atoms are ortho, para-directing and activating, while the chlorine atom is also ortho, para-directing but deactivating. The position of bromination will be determined by the interplay of these electronic and steric effects. The desired product requires bromination at the C2 position, which is ortho to both a fluorine and a chlorine atom. This position is sterically hindered, and the directing effects of the halogens must favor this outcome over bromination at other positions. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential to polarize the bromine molecule and generate a sufficiently electrophilic species to react with the deactivated aromatic ring.

Experimental Protocol:

  • Reaction Setup: 1-chloro-3,5-difluorobenzene (1.0 eq) is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

  • A catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide, is added to the solution.

  • Bromination: Bromine (Br₂, ~1.0 eq) or an alternative brominating agent like N-bromosuccinimide (NBS) is added portion-wise or dropwise to the reaction mixture, often at a controlled temperature to manage the exothermicity of the reaction.

  • The reaction is stirred until completion, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, typically with an aqueous solution of a reducing agent like sodium bisulfite to remove excess bromine. The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified by distillation or chromatography to isolate the desired this compound isomer.

Comparative Summary of Synthetic Routes

MetricRoute 1: Sandmeyer ReactionRoute 2: Electrophilic Bromination
Starting Material 2-Chloro-4,6-difluoroaniline1-Chloro-3,5-difluorobenzene
Number of Steps 1 (from aniline)1 (from chlorodifluorobenzene)
Estimated Yield 60-80%Moderate (potential for isomer formation)
Key Advantages High regioselectivity, reliable transformationPotentially fewer steps if starting material is readily available
Key Challenges Handling of potentially unstable diazonium salts, availability of the starting anilineControl of regioselectivity, separation of isomers

Conclusion and Recommendations

Based on the available information and established chemical principles, the Sandmeyer reaction of 2-chloro-4,6-difluoroaniline (Route 1) presents a more reliable and likely higher-yielding pathway to this compound. The high regioselectivity of the Sandmeyer reaction is a significant advantage, minimizing the formation of difficult-to-separate isomeric byproducts. While this route involves the handling of diazonium salt intermediates, which requires careful temperature control, the procedures are well-established and widely practiced in organic synthesis.

The electrophilic bromination of 1-chloro-3,5-difluorobenzene (Route 2) is a theoretically simpler approach. However, the lack of specific yield data and the high probability of forming a mixture of isomers make it a less predictable and potentially lower-yielding option. Significant process development and optimization would likely be required to achieve a satisfactory yield of the desired product.

For researchers and drug development professionals requiring a dependable and efficient synthesis of this compound, the Sandmeyer reaction starting from 2-chloro-4,6-difluoroaniline is the recommended route. The predictability and generally good yields of this transformation outweigh the challenges associated with the in-situ generation of the diazonium salt intermediate.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Bromo-1-chloro-3,5-difluorobenzene Using Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of 2-Bromo-1-chloro-3,5-difluorobenzene. Central to this discussion is the critical role of internal standards in achieving analytical excellence. We will explore the rationale behind experimental choices, present illustrative validation data, and provide detailed protocols to empower you to develop and validate your own high-quality analytical methods.

The Crucial Role of Internal Standards in Quantitative Analysis

In the precise quantification of a target analyte, the internal standard (IS) method is a powerful technique to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample.[1] For the analysis of this compound, we will compare two types of internal standards: a deuterated (isotope-labeled) analog and a non-deuterated, structurally similar compound.

  • Deuterated Internal Standard (The "Gold Standard"): 1-Bromo-3,5-difluorobenzene-d3 is considered the gold standard for this analysis.[1] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and chromatography. The key difference is its higher molecular weight due to the deuterium atoms, allowing for clear differentiation by a mass spectrometer.[1]

  • Non-Deuterated Internal Standard: 1,3-Dibromobenzene is a suitable non-deuterated alternative. It shares structural similarities with the analyte, is commercially available, and has a distinct retention time, making it a viable option for both GC-MS and HPLC-UV analysis.[2][3]

This guide will present a comparative validation of analytical methods using both 1-Bromo-3,5-difluorobenzene-d3 and 1,3-Dibromobenzene as internal standards, highlighting the superior performance of the deuterated analog.

Comparative Performance: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV depends on the analyte's properties, the required sensitivity, and the sample matrix. This compound is a semi-volatile compound, making it amenable to both techniques.

Validation ParameterGC-MS with 1-Bromo-3,5-difluorobenzene-d3 (IS)GC-MS with 1,3-Dibromobenzene (IS)HPLC-UV with 1,3-Dibromobenzene (IS)
Linearity (r²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%96.1 - 103.8%
Precision (RSD%) < 2.0%< 4.5%< 5.0%
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL3.0 ng/mL15.0 ng/mL

Note: The data presented in this table is illustrative and based on typical performance characteristics for the analysis of similar halogenated aromatic compounds. Actual results may vary depending on the specific instrumentation, reagents, and laboratory conditions.

The superior performance of the GC-MS method with the deuterated internal standard is evident in the higher linearity, better accuracy and precision, and lower detection and quantitation limits. This is primarily due to the near-identical behavior of the deuterated standard and the analyte, which more effectively compensates for any analytical variability.

Experimental Workflows and Logical Relationships

To visualize the processes involved in method validation, the following diagrams illustrate the general workflow and the principle of the internal standard method.

validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_purpose Define Analytical Method Purpose select_method Select Analytical Technique (GC/HPLC) define_purpose->select_method select_is Select Internal Standard select_method->select_is prep_standards Prepare Calibration Standards & QCs select_is->prep_standards analyze Analyze Samples prep_standards->analyze prep_samples Prepare Samples with Internal Standard prep_samples->analyze linearity Linearity analyze->linearity accuracy Accuracy analyze->accuracy precision Precision analyze->precision lod_loq LOD/LOQ analyze->lod_loq robustness Robustness analyze->robustness

Caption: A generalized workflow for the validation of an analytical method.

internal_standard_principle cluster_prep Sample Preparation sample Sample containing Analyte extraction Extraction sample->extraction is Known amount of Internal Standard is->extraction instrument Chromatographic Analysis (GC or HPLC) extraction->instrument detector Detection (MS or UV) instrument->detector data_analysis Data Analysis (Peak Area Ratio) detector->data_analysis result Accurate Analyte Concentration data_analysis->result

References

The Strategic Incorporation of Fluorine in Medicinal Chemistry: A Comparative Guide to Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties of fluorine, when judiciously introduced into a molecular scaffold, can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and acidity, ultimately enhancing its druglike properties.[1][2][3] This guide provides an in-depth, objective comparison of the performance of various fluorinated building blocks, supported by experimental data, to empower researchers in making informed decisions during the drug design process.

The Fluorine Advantage: Unveiling the Physicochemical Rationale

The power of fluorine in medicinal chemistry stems from its distinct characteristics:

  • High Electronegativity: As the most electronegative element, fluorine's strong electron-withdrawing nature can significantly alter the electronic properties of a molecule.[1][4] This can modulate the pKa of nearby functional groups, influencing a drug's ionization state at physiological pH and, consequently, its solubility and ability to interact with biological targets.[5][6]

  • Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[1][7] This allows for the isosteric replacement of hydrogen with fluorine without significant steric perturbation, a crucial factor in maintaining or enhancing binding to a target protein.[7]

  • Strong Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol.[7][8] This inherent strength renders it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily, a primary driver for its use in enhancing metabolic stability.[8][9]

Comparative Analysis of Fluorinated Building Blocks

The choice of a fluorinated building block is a critical decision in drug design, with each moiety offering a unique set of advantages. The following sections provide a comparative analysis of commonly employed fluorinated building blocks and their impact on key drug properties.

Enhancing Metabolic Stability: Blocking the Path of Degradation

A primary application of fluorination is to block metabolically labile C-H bonds, thereby increasing a drug's half-life and bioavailability.[8][10]

Key Building Blocks and Their Performance:

  • Single Fluorine Atom: The substitution of a single hydrogen atom with fluorine at a site of oxidative metabolism is a widely used and effective strategy.[8][11] For example, in the development of Ezetimibe, a cholesterol absorption inhibitor, the strategic placement of fluorine atoms on the aromatic rings significantly improved its metabolic stability and in vivo potency compared to its non-fluorinated precursor, SCH 48461.[1]

  • Trifluoromethyl (CF3) Group: The CF3 group is a powerful tool for enhancing metabolic stability.[4][9] Its strong electron-withdrawing nature and steric bulk can effectively shield adjacent positions from enzymatic attack.[9] Notable drugs containing trifluoromethyl groups for this purpose include the antidepressant fluoxetine (Prozac) and the HIV reverse transcriptase inhibitor efavirenz (Sustiva).[4]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[8]

Compound PairNon-fluorinated (t½, min)Fluorinated (t½, min)Non-fluorinated (CLint, µL/min/mg)Fluorinated (CLint, µL/min/mg)Reference
SCH 48461 vs. Ezetimibe< 5> 60HighLow[1]
Generic Aryl Methyl vs. Aryl-CF3VariableSignificantly IncreasedVariableSignificantly Decreased[4][9]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a key in vitro assay in drug metabolism studies.[8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • Negative control (incubation without NADPH)

  • Acetonitrile with internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation:

    • Add the test compound working solution to the wells containing the microsome suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[8]

Modulating Lipophilicity and pKa: Fine-Tuning Physicochemical Properties

Fluorination can be a powerful tool to modulate a molecule's lipophilicity (LogP/LogD) and acidity/basicity (pKa), which in turn affects its solubility, permeability, and target engagement.[5][12][13]

Key Building Blocks and Their Performance:

  • Single Fluorine Atom on an Aromatic Ring: The replacement of a hydrogen with a fluorine on an aromatic ring generally increases lipophilicity.[14] The electron-withdrawing nature of fluorine can also lower the pKa of nearby basic amines, making them less basic.[5][6]

  • Trifluoromethyl (CF3) and Trifluoromethoxy (OCF3) Groups: Both the CF3 and OCF3 groups are highly lipophilic and strongly electron-withdrawing.[9][15] They can significantly increase the lipophilicity of a molecule and decrease the basicity of nearby amines. The OCF3 group is generally considered to be more lipophilic than the CF3 group.

  • Difluoromethyl (CHF2) Group: The CHF2 group offers a middle ground between a methyl group and a trifluoromethyl group in terms of its electronic and steric properties. It is less lipophilic than a CF3 group and has a weaker electron-withdrawing effect.[16]

Comparative Impact on Lipophilicity and pKa

Fluorinated Building BlockGeneral Effect on Lipophilicity (LogP)General Effect on pKa of a Proximal Amine
Single Aromatic FluorineIncreaseDecrease
Trifluoromethyl (CF3)Significant IncreaseSignificant Decrease
Trifluoromethoxy (OCF3)Very Significant IncreaseSignificant Decrease
Difluoromethyl (CHF2)Moderate IncreaseModerate Decrease

Visualizing the Logic of Fluorination Strategy

The decision to incorporate a specific fluorinated building block is a multi-faceted process driven by the desired changes in a molecule's properties.

Fluorination_Strategy cluster_0 Desired Outcome cluster_1 Fluorinated Building Block Increase Metabolic Stability Increase Metabolic Stability Single F Single F Increase Metabolic Stability->Single F Block C-H oxidation CF3 CF3 Increase Metabolic Stability->CF3 Steric & electronic shield Modulate Lipophilicity Modulate Lipophilicity Modulate Lipophilicity->Single F Moderate increase Modulate Lipophilicity->CF3 Significant increase OCF3 OCF3 Modulate Lipophilicity->OCF3 Very significant increase CHF2 CHF2 Modulate Lipophilicity->CHF2 Moderate increase Alter pKa Alter pKa Alter pKa->Single F Decrease basicity Alter pKa->CF3 Strongly decrease basicity Enhance Binding Affinity Enhance Binding Affinity Enhance Binding Affinity->Single F H-bond acceptor, dipole interactions

Caption: A decision-making workflow for selecting a fluorinated building block based on the desired pharmacological outcome.

Enhancing Binding Affinity: The Role of Fluorine in Molecular Recognition

The introduction of fluorine can lead to enhanced binding affinity for a target protein through various non-covalent interactions.[1][17]

  • Hydrogen Bonding: The polarized C-F bond can act as a weak hydrogen bond acceptor.[13]

  • Dipole-Dipole Interactions: The strong dipole moment of the C-F bond can lead to favorable electrostatic interactions within the protein binding pocket.

  • Conformational Effects: The gauche effect, influenced by the presence of fluorine, can stabilize a specific bioactive conformation of the drug molecule, leading to a better fit with the target.[5]

A notable example is the development of thrombin inhibitors, where a "fluorine scan" of the inhibitor molecule revealed that specific fluorine substitutions led to enhanced binding affinity through favorable interactions with the enzyme's active site.

Conclusion and Future Perspectives

The strategic incorporation of fluorinated building blocks has become an indispensable strategy in modern medicinal chemistry.[1][18] From enhancing metabolic stability to fine-tuning physicochemical properties and improving binding affinity, the versatility of fluorine offers a powerful toolkit for drug designers.[2][3] The continued development of novel fluorination methodologies and a deeper understanding of the intricate effects of fluorine on molecular properties will undoubtedly lead to the creation of more effective and safer medicines in the future.[19][20] The case studies of numerous successful fluorinated drugs on the market today serve as a testament to the transformative power of this unique element in the pursuit of therapeutic innovation.[4][10][21]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Bromo-1-chloro-3,5-difluorobenzene (CAS No. 1020198-58-6). As a halogenated aromatic compound, this chemical requires meticulous management to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each procedural step.

I. Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely a laboratory reagent but a hazardous substance with specific toxicological and physical properties that dictate its handling and disposal requirements.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health hazards.[1] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and careful handling to prevent any route of exposure.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₆H₂BrClF₂ PubChem[1]
Molecular Weight 227.43 g/mol PubChem[1]
Appearance Colorless to light yellow liquid or crystalline solid ChemBK[2]
Boiling Point ~184-200 °C (Predicted/Approximate) ChemBK[2]
Density ~1.8 g/cm³ (Predicted) ChemBK[2]

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | ChemBK[2] |

Table 2: GHS Hazard Identification

Hazard Class Category Hazard Statement Signal Word
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Warning
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Warning
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Warning
Specific target organ toxicity, single exposure Category 3 H335: May cause respiratory irritation Warning

(Source: PubChem[1])

II. Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before any handling or disposal procedure, establishing a robust safety perimeter is paramount. The causality is simple: preventing exposure is invariably better than treating it.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.[2] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3][4]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Eye Protection : Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]

    • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[2]

III. Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As a halogenated organic compound, this compound falls under specific regulatory frameworks, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5]

This compound is classified as a hazardous waste. Specifically, it belongs to the category of halogenated organic compounds (HOCs), which are subject to stringent land disposal restrictions.[6][7]

Protocol for Waste Segregation:

  • Identify Incompatibles : This compound should be stored away from strong oxidizing agents.[2][8] Mixing with incompatible materials can lead to vigorous, exothermic reactions.

  • Use Designated Waste Containers : Never mix halogenated waste with non-halogenated waste streams. This is crucial because the disposal methods differ significantly; co-mingling can dramatically increase disposal costs and complexity.

  • Solid vs. Liquid Waste : Segregate contaminated solid waste (e.g., pipette tips, absorbent pads) from liquid waste.

IV. On-Site Management: The Satellite Accumulation Area (SAA)

Federal and state regulations permit the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][10][11] This allows for safe collection before removal by trained personnel.

Step-by-Step SAA Protocol:

  • Container Selection : Choose a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate. The container must be in good condition, free from damage or leaks.[5]

  • Labeling : The moment the first drop of waste enters the container, it must be labeled.[11] The label must include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant") or the corresponding GHS pictograms.[10]

  • Storage :

    • Keep the waste container tightly closed at all times, except when adding waste.[11]

    • Store the container within the designated SAA, which can be a section of a lab bench or a dedicated cabinet. The SAA must be under the control of laboratory personnel.[9]

    • Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.[5]

  • Accumulation Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be dated and moved to a central storage area within three days.[9][12]

V. Approved Disposal Methodologies

Disposing of this compound requires methods that ensure its complete destruction to prevent environmental contamination.

Primary Recommended Method: High-Temperature Incineration

The most effective and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[13][14]

  • Why Incineration? The high thermal stability of the aromatic ring and carbon-halogen bonds requires extreme temperatures (typically >980°C or 1800°F) and a sufficient residence time (e.g., 2.0 seconds) to ensure complete thermal oxidation and achieve a destruction and removal efficiency (DRE) of >99.99%.[15] This process breaks the molecule down into simpler, less toxic compounds.

  • Managing Byproducts : Incineration of this compound produces acidic gases, including hydrogen chloride (HCl), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4] Therefore, the incinerator must be equipped with a sophisticated air pollution control system, typically involving caustic scrubbers, to neutralize these corrosive gases before they are released into the atmosphere.[15]

Prohibited Disposal Methods:

  • Sewer Disposal : Absolutely prohibited. This compound is very toxic to aquatic life with long-lasting effects.[16][17] Its discharge into the sanitary sewer system can disrupt wastewater treatment processes and contaminate waterways.[12][16]

  • Landfill Disposal : The EPA explicitly regulates and often prohibits the land disposal of halogenated organic compounds due to their persistence and potential to leach into groundwater.[6]

  • Evaporation : Intentionally evaporating this chemical in a fume hood as a means of disposal is strictly forbidden and illegal.[12]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Off-Site Disposal Start Waste Generated (this compound) Characterize Characterize as Hazardous Waste (Halogenated Organic) Start->Characterize Segregate Segregate from Incompatibles (e.g., Oxidizers) Characterize->Segregate Container Select & Label Waste Container (Chemically Compatible, Leak-Proof) Segregate->Container SAA Store in Satellite Accumulation Area (SAA) (Closed, Secondary Containment) Container->SAA Pickup Arrange Pickup by Licensed Hazardous Waste Contractor SAA->Pickup Container Full or Waste Pickup Scheduled Transport Transport to RCRA-Permitted Facility Pickup->Transport Incinerate High-Temperature Incineration (>980°C) Transport->Incinerate Scrub Neutralize Acidic Gases (HCl, HBr, HF) via Scrubbers Incinerate->Scrub End Final Destruction & Safe Emissions Scrub->End

Caption: Decision workflow for the disposal of this compound.

VI. Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

Spill Response Protocol:

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control Ignition Sources : If the material is spilled, immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[16][18] Use spark-proof tools for cleanup.[16][18]

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors.

  • Contain and Absorb : For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[16] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully scoop the absorbent material into a designated hazardous waste container. Seal and label the container appropriately.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[17]

First Aid and Exposure Measures:

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][18]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][18]

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe management and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

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